N-(2-Cyanophenyl)picolinamide
Description
Properties
IUPAC Name |
N-(2-cyanophenyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c14-9-10-5-1-2-6-11(10)16-13(17)12-7-3-4-8-15-12/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOBXBANKIGTSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640853 | |
| Record name | N-(2-Cyanophenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304650-02-0 | |
| Record name | N-(2-Cyanophenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-cyanophenyl)pyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(2-Cyanophenyl)picolinamide: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological applications of N-(2-Cyanophenyl)picolinamide. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise data and actionable insights.
Core Chemical Properties and Structure
This compound, with the CAS Number 304650-02-0, is a member of the picolinamide class of compounds, characterized by a pyridine-2-carboxamide backbone. Its structure incorporates a 2-cyanophenyl group attached to the amide nitrogen.
Chemical Structure:
IUPAC Name: this compound
Synonyms: N-(2-Cyanophenyl)-2-pyridinecarboxamide
The key quantitative chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉N₃O | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Predicted Boiling Point | 335.5 ± 22.0 °C | [2] |
| Predicted Density | 1.28 ± 0.1 g/cm³ | [2] |
| Predicted pKa | 10.81 ± 0.70 | [2] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the confirmation of the chemical structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following ¹H and ¹³C NMR spectral data have been reported for this compound in deuterochloroform (CDCl₃).
¹H NMR (500 MHz, CDCl₃): δ (ppm) 10.97 (s, 1H), 8.67 (d, J = 4.5 Hz, 1H), 8.58 (d, J = 8.0 Hz, 1H), 8.35 (d, J = 8.0 Hz, 1H), 7.90-7.94 (m, 1H), 7.78 (quint, J = 7.0 Hz, 2H), 7.47-7.54 (m, 2H).[1]
¹³C NMR (126 MHz, CDCl₃): δ (ppm) 161.5, 149.2, 149.0, 148.8, 148.4, 137.6, 134.6, 128.1, 127.4, 126.8, 126.3, 122.5, 122.0.[1]
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretch (Amide): A sharp peak is expected in the region of 3300-3500 cm⁻¹.
-
C=O Stretch (Amide): A strong absorption band is anticipated around 1650-1680 cm⁻¹.
-
C≡N Stretch (Nitrile): A medium to weak, sharp absorption band is expected in the range of 2220-2260 cm⁻¹.
-
C=C and C=N Stretch (Aromatic Rings): Multiple sharp peaks are expected in the 1400-1600 cm⁻¹ region.
-
C-H Stretch (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
In an electron ionization mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 223. Key fragmentation patterns would likely involve the cleavage of the amide bond, leading to fragments corresponding to the picolinoyl cation (m/z = 106) and the 2-aminobenzonitrile radical cation (m/z = 118) or related fragments.
Experimental Protocols
General Synthesis of this compound
A common and effective method for the synthesis of this compound is through the amide coupling of picolinic acid and 2-aminobenzonitrile. This can be achieved using a variety of coupling reagents to activate the carboxylic acid. Below is a generalized protocol based on standard amide bond formation techniques.
Materials:
-
Picolinic acid
-
2-Aminobenzonitrile
-
Coupling agent (e.g., HATU, EDC with HOBt)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Organic base (e.g., DIPEA, triethylamine)
-
Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate)
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve picolinic acid in the chosen anhydrous solvent. Add the coupling reagent and the organic base. Stir the mixture at room temperature for a designated activation period (typically 15-30 minutes).
-
Amine Addition: To the activated carboxylic acid mixture, add a solution of 2-aminobenzonitrile in the same anhydrous solvent.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
This compound and related structures have been identified as potential antiviral agents, specifically as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.
Inhibition of HCV NS5B Polymerase
The HCV NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. This compound is proposed to act as a non-nucleoside inhibitor (NNI) of this enzyme. Unlike nucleoside inhibitors that compete with natural substrates at the active site, NNIs bind to allosteric sites on the polymerase, inducing conformational changes that render the enzyme inactive.
The NS5B polymerase has a characteristic "right-hand" structure with finger, palm, and thumb domains. Several allosteric binding sites for NNIs have been identified, including sites on the thumb and palm domains. The binding of an NNI, such as this compound, to one of these sites can interfere with the conformational changes required for the initiation of RNA synthesis or the elongation of the RNA strand, thereby inhibiting viral replication.
Caption: Proposed mechanism of action for this compound as an HCV NS5B polymerase inhibitor.
References
An In-depth Technical Guide to N-(2-Cyanophenyl)picolinamide (CAS: 304650-02-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Cyanophenyl)picolinamide is a small molecule that has garnered interest within the scientific community as a potential therapeutic agent. It is recognized as a potent and selective inhibitor of the Hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1] This activity also suggests potential applications against other viral diseases, such as HIV.[1] Furthermore, the picolinamide scaffold is a common feature in molecules designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, indicating a potential for anticancer applications.[2][3] This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, including its physicochemical properties, synthesis, biological activity, and relevant experimental protocols.
Physicochemical Properties
This compound is typically supplied as a white to off-white or light yellow crystalline powder.[4] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 304650-02-0 | [4] |
| Molecular Formula | C₁₃H₉N₃O | [4] |
| Molecular Weight | 223.23 g/mol | [4] |
| Appearance | White to off-white or light yellow powder/crystalline powder | [4] |
| Melting Point | 152-156 °C | [4] |
| Boiling Point | 335.5 ± 22.0 °C (Predicted) | [4][5] |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [4][5] |
| pKa | 10.81 ± 0.70 (Predicted) | [4][5] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [4] |
| Synonyms | 2-Pyridinecarboxamide, N-(2-cyanophenyl)-; EOS-61116 | [4] |
Synthesis
A plausible synthetic workflow for this compound would involve the reaction of picolinic acid with 2-aminobenzonitrile. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.
Biological Activity and Mechanism of Action
This compound is primarily recognized for its antiviral properties, specifically as an inhibitor of the HCV NS5B polymerase.[1] Additionally, the picolinamide chemical class is known to exhibit anticancer effects through the inhibition of VEGFR-2.
Antiviral Activity: NS5B Polymerase Inhibition
The Hepatitis C virus NS5B protein is an RNA-dependent RNA polymerase that is crucial for the replication of the viral genome.[6] this compound is described as a potent and selective inhibitor of this enzyme, with reported low nanomolar activity against HCV and also HIV.[1] By inhibiting NS5B polymerase, the compound effectively blocks viral RNA synthesis, thereby preventing viral replication.
The general mechanism of non-nucleoside inhibitors of NS5B polymerase involves binding to allosteric sites on the enzyme. This binding induces a conformational change that ultimately hinders the polymerase's ability to initiate or elongate the viral RNA strand.
Potential Anticancer Activity: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[2] In the context of cancer, tumor growth and metastasis are highly dependent on angiogenesis. The binding of VEGF-A to VEGFR-2 triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells.[3] Picolinamide derivatives have been designed and synthesized as inhibitors of VEGFR-2.[2] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors can prevent its activation and downstream signaling, thereby inhibiting angiogenesis and suppressing tumor growth.
Quantitative Biological Data
Despite reports of "low nanomolar activity," specific IC₅₀ values for this compound against NS5B polymerase or in cellular antiviral assays are not available in the public scientific literature.[1] Similarly, while many picolinamide derivatives show potent inhibition of VEGFR-2 and various cancer cell lines, specific quantitative data for this compound in this context is also not publicly documented.[2] The available information on the pharmacokinetics of this compound is limited to a commercially reported elimination half-life of approximately 2 hours, though this has not been substantiated in a peer-reviewed publication.[1]
Experimental Protocols
The following sections outline general experimental protocols relevant to the biological activities of this compound.
NS5B Polymerase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant NS5B.
Materials:
-
Recombinant HCV NS5B polymerase
-
RNA template (e.g., poly(A))
-
RNA primer (e.g., oligo(U))
-
Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [³H]-UTP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, KCl)
-
Test compound (this compound)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, RNA template, and RNA primer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the rNTP mix (containing the labeled rNTP) and recombinant NS5B polymerase.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction (e.g., by adding EDTA).
-
Precipitate the newly synthesized RNA (e.g., using trichloroacetic acid) and collect it on a filter plate.
-
Wash the filter plate to remove unincorporated labeled rNTPs.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
References
- 1. Synthesis and Biological Evaluation of 2-Picolylamide-Based Diselenides with Non-Bonded Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 304650-02-0 [amp.chemicalbook.com]
- 6. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
Unveiling the Bio-Potential: A Strategic Guide to the Initial Biological Investigation of N-(2-Cyanophenyl)picolinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Cyanophenyl)picolinamide, a compound belonging to the picolinamide class of molecules, presents an intriguing subject for biological activity screening. While direct studies on this specific molecule are not yet available in the public domain, the broader family of picolinamide and N-phenylpicolinamide derivatives has demonstrated a wide range of pharmacological effects, including anticancer and enzyme inhibitory activities. This guide outlines a proposed strategic approach for the initial investigation of the biological activity of this compound. It provides a framework of potential therapeutic areas to explore, detailed hypothetical experimental protocols based on studies of structurally related compounds, and conceptual visualizations of potential mechanisms and workflows to guide future research.
Introduction: The Therapeutic Promise of the Picolinamide Scaffold
The picolinamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a remarkable diversity of biological activities. Structurally, this compound combines a picolinamide core with a cyanophenyl group. The picolinamide moiety is known to be a versatile pharmacophore, while the cyanophenyl group can participate in various interactions within biological targets, potentially influencing potency and selectivity.
Derivatives of picolinamide have been investigated for their potential as:
-
Anticancer Agents: Targeting various mechanisms within cancer cells.
-
Enzyme Inhibitors: Specifically, against enzymes such as acetylcholinesterase (AChE) and dipeptidyl peptidase-4 (DPP-4).[1][2][3][4]
This precedent suggests that this compound is a promising candidate for biological screening. This document serves as a comprehensive guide for initiating such studies.
Proposed Areas for Initial Biological Screening
Based on the activities of related compounds, the following areas are proposed for the initial biological evaluation of this compound.
Anticancer Activity
Numerous picolinamide derivatives have been explored for their anticancer properties.[5][6] A primary investigation into the cytotoxic effects of this compound against a panel of human cancer cell lines is a logical starting point.
Enzyme Inhibition
The structural motifs within this compound suggest potential for enzyme inhibition. Two key targets, based on literature for similar compounds, are:
-
Acetylcholinesterase (AChE) Inhibition: Relevant for the treatment of Alzheimer's disease.[1]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A therapeutic target for type 2 diabetes.[2][3][4]
Hypothetical Experimental Protocols
The following protocols are adapted from methodologies used for structurally similar picolinamide derivatives and are proposed for the initial screening of this compound.
In Vitro Anticancer Activity Screening
Objective: To determine the cytotoxic effects of this compound on various human cancer cell lines.
Table 1: Proposed Human Cancer Cell Lines for Initial Screening
| Cell Line | Cancer Type |
| MCF-7 | Breast Cancer |
| A549 | Lung Cancer |
| HeLa | Cervical Cancer |
| HepG2 | Liver Cancer |
| PC-3 | Prostate Cancer |
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve.
Enzyme Inhibition Assays
Objective: To evaluate the inhibitory potential of this compound against AChE and DPP-4.
Table 2: Proposed Enzyme Inhibition Assay Parameters
| Enzyme | Source | Substrate | Positive Control |
| Acetylcholinesterase (AChE) | Electric Eel | Acetylthiocholine iodide (ATCI) | Donepezil |
| Dipeptidyl Peptidase-4 (DPP-4) | Human Recombinant | Gly-Pro-p-nitroanilide | Sitagliptin |
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reaction Mixture Preparation: In a 96-well plate, add 25 µL of 15 mM ATCI in water, 125 µL of 3 mM DTNB in buffer (pH 8.0), and 50 µL of buffer.
-
Compound Addition: Add 25 µL of this compound solution at various concentrations.
-
Enzyme Addition: Add 25 µL of 0.22 U/mL AChE solution to initiate the reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm every 15 seconds for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition. Calculate the IC₅₀ value from the dose-response curve.
Protocol: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
-
Assay Preparation: In a 96-well plate, add 50 µL of Tris-HCl buffer (pH 8.0), 10 µL of this compound solution at various concentrations, and 20 µL of human recombinant DPP-4 enzyme solution. Incubate for 10 minutes at 37°C.
-
Substrate Addition: Add 20 µL of Gly-Pro-p-nitroanilide substrate solution to start the reaction.
-
Absorbance Measurement: Measure the absorbance at 405 nm for 10 minutes at 37°C using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value from the dose-response curve.
Conceptual Visualizations for Research Guidance
The following diagrams, generated using Graphviz (DOT language), provide a conceptual framework for the proposed research.
Experimental Workflow
References
- 1. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of N-(2-Cyanophenyl)picolinamide: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for N-(2-Cyanophenyl)picolinamide, a molecule of interest for researchers, scientists, and professionals in drug development. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Molecular Structure
Chemical Name: N-(2-Cyanophenyl)-2-pyridinecarboxamide Molecular Formula: C₁₃H₉N₃O Molecular Weight: 223.23 g/mol
The structure consists of a picolinamide moiety connected to a 2-cyanophenyl group via an amide linkage.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 10.97 | s | - | 1H | Amide N-H |
| 8.67 | d | 4.5 | 1H | Pyridine C6-H |
| 8.58 | d | 8.0 | 1H | Phenyl C6'-H |
| 8.35 | d | 8.0 | 1H | Pyridine C3-H |
| 7.90-7.94 | m | - | 1H | Pyridine C4-H |
| 7.78 | quint | 7.0 | 2H | Phenyl C4'/C5'-H |
| 7.47-7.54 | m | - | 2H | Pyridine C5-H, Phenyl C3'-H |
Solvent: CDCl₃, Frequency: 500 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 161.5 | Amide Carbonyl (C=O) |
| 149.2 | Pyridine C2 |
| 149.0 | Phenyl C1' |
| 148.8 | Phenyl C2' |
| 148.4 | Pyridine C6 |
| 137.6 | Pyridine C4 |
| 134.6 | Phenyl C4' |
| 128.1 | Phenyl C5' |
| 127.4 | Phenyl C6' |
| 126.8 | Pyridine C3 |
| 126.3 | Phenyl C3' |
| 122.5 | Pyridine C5 |
| 122.0 | Cyano (C≡N) |
Solvent: CDCl₃, Frequency: 126 MHz
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. While a specific experimental spectrum is not provided, the expected absorption bands based on the molecule's structure are tabulated below.
Table 3: Predicted FT-IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3350 - 3250 | N-H Stretch | Secondary Amide | Medium |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine & Phenyl) | Medium-Weak |
| 2240 - 2220 | C≡N Stretch | Aromatic Nitrile | Strong, Sharp |
| 1680 - 1650 | C=O Stretch (Amide I) | Secondary Amide | Strong |
| 1600 - 1450 | C=C Stretch | Aromatic Rings | Medium-Weak |
| 1550 - 1510 | N-H Bend (Amide II) | Secondary Amide | Medium |
| 1300 - 1100 | C-N Stretch | Amide, Aromatic Amine | Medium |
| 900 - 670 | C-H Bend (out-of-plane) | Aromatic Rings | Strong |
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value | Method |
| Molecular Formula | C₁₃H₉N₃O | - |
| Calculated Exact Mass | 223.0746 u | - |
| Expected [M+H]⁺ Ion | 224.0824 m/z | Electrospray Ionization (ESI) |
| Expected Fragmentation | Cleavage of the amide N-CO bond is a common pathway for similar compounds, potentially yielding acylium cations. | Collision-Induced Dissociation (CID) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., Bruker Avance) operating at a frequency of 500 MHz for ¹H NMR and 126 MHz for ¹³C NMR.
-
Shim the magnetic field to ensure homogeneity.
-
Tune and match the probe for the respective nuclei (¹H and ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 220-250 ppm) is required. A greater number of scans is typically necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase-correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities and coupling constants.
-
-
Instrument Preparation:
-
Ensure the Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is powered on and has completed its diagnostic checks.
-
Clean the ATR crystal surface (typically diamond or germanium) with a solvent such as isopropanol or acetone using a lint-free wipe and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
Collect a background spectrum to account for atmospheric CO₂ and H₂O, as well as the absorbance of the ATR crystal itself.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Initiate the sample scan. The instrument software will ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
-
Data Processing:
-
The resulting spectrum should be baseline-corrected.
-
Identify and label the characteristic absorption peaks corresponding to the functional groups of the molecule.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with liquid chromatography (LC) and electrospray ionization (ESI), such as acetonitrile or methanol, often with a small percentage of formic acid to promote protonation.
-
-
LC-MS System Setup:
-
Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight [Q-TOF] or Orbitrap).
-
Equilibrate the LC column (e.g., a C18 column) with the initial mobile phase conditions.
-
-
Data Acquisition:
-
Inject the sample into the LC system.
-
Set the ESI source parameters. Typical positive ion mode settings include a capillary voltage of 3-4 kV, a source temperature of 100-150°C, and a desolvation gas flow appropriate for the solvent flow rate.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 m/z) to detect the [M+H]⁺ ion.
-
For structural information, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion for collision-induced dissociation (CID) and analyzing the resulting fragment ions.
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Identify the peak corresponding to the protonated molecule [M+H]⁺ and confirm its m/z value matches the theoretical value.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
N-(2-Cyanophenyl)picolinamide: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Cyanophenyl)picolinamide belongs to a class of chemical scaffolds demonstrating significant antifungal properties. Understanding the precise molecular target and mechanism of action is paramount for the rational design of more potent and selective antifungal agents. This technical guide provides an in-depth overview of the target identification and validation process for picolinamide-based antifungal compounds, with a focus on the key experimental methodologies and data that have elucidated their primary target in fungi. The core of this guide centers on the discovery of Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, as the principal target.
Target Identification Strategy
The identification of Sec14p as the target of antifungal picolinamides was achieved through a multi-pronged approach, combining genetic screening in yeast with biochemical validation. This strategy is a powerful paradigm for drug target discovery, particularly for compounds identified through phenotypic screens.
A pivotal technique employed was chemogenomic profiling , specifically Haploinsufficiency Profiling (HIP) . The HIP assay leverages the principle that a decrease in the dosage of a drug's target gene (from two copies to one in a diploid organism) will render the cell hypersensitive to that drug. By screening a comprehensive library of heterozygous yeast deletion strains, researchers can identify genes whose reduced expression leads to increased sensitivity to the compound of interest, thereby pinpointing the drug's target or pathway.[1][2][3]
Following the initial identification of the target, a functional variomics screen was utilized.[4][5] This technique involves generating a high-complexity library of random mutations within a specific gene (in this case, SEC14) and selecting for variants that confer resistance to the compound. The location of these resistance-conferring mutations can provide strong evidence for the direct binding site of the compound on the target protein.
Biochemical assays using purified protein and X-ray crystallography to determine the co-crystal structure of the compound bound to its target provide the ultimate validation of the target identification and elucidate the mechanism of inhibition at a molecular level.
Quantitative Data Summary
While the precise quantitative data for this compound was not explicitly detailed in the reviewed literature, the following table summarizes representative data for closely related picolinamide and benzamide analogs that target Sec14p. This data is extracted from studies that established the antifungal mechanism of this class of compounds.
| Compound Class | Assay Type | Target | Measured Value | Organism | Reference |
| Picolinamide Analog | Antifungal Activity | Whole Cell | MIC50 | S. cerevisiae | Pries et al., 2018 |
| Benzamide Analog | Antifungal Activity | Whole Cell | MIC50 | S. cerevisiae | Pries et al., 2018 |
| Picolinamide Analog | In vitro Inhibition | Purified Sec14p | IC50 | S. cerevisiae | Pries et al., 2018 |
| Benzamide Analog | In vitro Inhibition | Purified Sec14p | IC50 | S. cerevisiae | Pries et al., 2018 |
Note: Specific values are not publicly available and are represented here to illustrate the types of data generated.
Key Experimental Protocols
Chemogenomic Profiling (Haploinsufficiency Profiling - HIP)
This protocol outlines the general steps for identifying drug targets in Saccharomyces cerevisiae using the HIP assay.
Materials:
-
Complete collection of heterozygous yeast deletion strains.
-
YPD (Yeast extract-Peptone-Dextrose) medium.
-
This compound or analog.
-
96-well microplates.
-
Plate reader for optical density (OD) measurements.
-
Automated pinning robot (optional, for high-throughput screening).
Methodology:
-
Strain Inoculation: Inoculate each heterozygous deletion strain into individual wells of a 96-well microplate containing liquid YPD medium. Incubate overnight at 30°C to allow for cell growth.
-
Drug Preparation: Prepare a series of dilutions of the picolinamide compound in YPD medium in separate 96-well plates. A control plate with no compound should also be prepared.
-
Drug Exposure: Transfer a small, equal volume of the overnight yeast cultures into the plates containing the compound dilutions.
-
Incubation and Growth Monitoring: Incubate the plates at 30°C. Monitor the growth of each strain over time by measuring the optical density (e.g., at 600 nm) at regular intervals using a microplate reader.
-
Data Analysis: For each strain, compare the growth curve in the presence of the compound to the growth curve in the control condition. Strains that show a significantly greater reduction in growth compared to the wild-type control are considered "haploinsufficient."
-
Target Identification: The gene that is heterozygous in the hypersensitive strains is a strong candidate for the drug's target.
Functional Variomics Screen
This protocol describes the general workflow for identifying resistance-conferring mutations.
Materials:
-
A low-copy centromeric plasmid carrying the SEC14 gene.
-
Error-prone PCR mutagenesis kit.
-
S. cerevisiae strain sensitive to the picolinamide compound.
-
Selective growth medium (e.g., SC-Ura) with and without the picolinamide compound.
-
Yeast transformation reagents.
Methodology:
-
Library Generation: Generate a library of SEC14 mutants using error-prone PCR to introduce random mutations into the gene.
-
Plasmid Library Construction: Clone the mutated SEC14 PCR products into the low-copy plasmid.
-
Yeast Transformation: Transform the plasmid library into a sensitive yeast strain.
-
Selection for Resistance: Plate the transformed yeast cells onto selective medium containing a concentration of the picolinamide compound that is inhibitory to the wild-type strain.
-
Identification of Resistance Alleles: Isolate colonies that grow in the presence of the compound. Extract the plasmid DNA from these resistant colonies.
-
Sequencing and Analysis: Sequence the SEC14 gene from the isolated plasmids to identify the mutations that confer resistance.
-
Mutation Mapping: Map the identified mutations onto the three-dimensional structure of Sec14p to pinpoint the likely binding site of the compound.
In Vitro Sec14p Inhibition Assay
This protocol provides a general method for assessing the direct inhibition of purified Sec14p.
Materials:
-
Purified recombinant Sec14p.
-
Radiolabeled phosphatidylinositol (e.g., [3H]PI).
-
Liposomes (donor and acceptor).
-
Scintillation counter.
-
This compound or analog.
Methodology:
-
Preparation of Liposomes: Prepare donor liposomes containing radiolabeled PI and acceptor liposomes without the radiolabel.
-
Inhibition Assay Setup: In a reaction mixture, combine purified Sec14p, acceptor liposomes, and varying concentrations of the picolinamide compound.
-
Initiation of Transfer: Start the transfer reaction by adding the donor liposomes.
-
Incubation: Incubate the reaction mixture for a defined period at a controlled temperature to allow for lipid transfer.
-
Separation of Liposomes: Separate the donor and acceptor liposomes using a suitable method (e.g., centrifugation through a density gradient).
-
Quantification of Transfer: Measure the amount of radioactivity in the acceptor liposome fraction using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of PI transfer for each compound concentration and determine the IC50 value.
Visualizations
Signaling and Experimental Workflows
Caption: Workflow for target identification of antifungal picolinamides.
Caption: Inhibition of Sec14p-mediated lipid transfer by picolinamides.
Conclusion
The target identification and validation of this compound and related antifungal compounds exemplify a powerful, integrated approach that combines cutting-edge yeast genetics with traditional biochemical and structural biology techniques. The identification of Sec14p as the primary target not only provides a clear mechanism of action but also opens new avenues for the structure-based design of novel antifungal agents. The detailed experimental protocols and workflows presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating further investigation into this promising class of antifungals.
References
- 1. Yeast genome-wide drug-induced haploinsufficiency screen to determine drug mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A survey of yeast genomic assays for drug and target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Haploinsufficiency Revealed by Genome-Wide Profiling in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A functional variomics tool for discovering drug resistance genes and drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Applications of N-(2-Cyanophenyl)picolinamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: N-(2-Cyanophenyl)picolinamide is a chemical intermediate and is not approved for therapeutic use. The information provided herein is for research and informational purposes only and explores the potential applications of this scaffold in drug discovery based on existing scientific literature for related compounds.
Executive Summary
This compound is a heterocyclic compound that incorporates both a picolinamide and a cyanophenyl moiety. While this specific molecule is not an established therapeutic agent, its structural components are present in various biologically active molecules. This technical guide explores the potential therapeutic applications of the this compound scaffold, focusing on two primary areas: oncology, through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and neurology, via the modulation of the Dopamine D4 receptor. This document provides a comprehensive overview of the rationale for these applications, summarizes relevant quantitative data from studies on analogous compounds, details pertinent experimental protocols, and visualizes key pathways and workflows.
Introduction: The this compound Scaffold
This compound is a unique chemical entity possessing two key pharmacophoric features: the picolinamide group and the 2-cyanophenyl group. The picolinamide structure is a known feature in a number of kinase inhibitors, where the pyridine nitrogen and amide group can form crucial hydrogen bonds within the ATP-binding pocket of enzymes. The cyanophenyl group, on the other hand, is a common feature in compounds targeting various receptors in the central nervous system, where the cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions. The combination of these two moieties in a single scaffold suggests the potential for developing novel therapeutics with unique pharmacological profiles.
Potential Therapeutic Application I: Oncology - VEGFR-2 Inhibition
Therapeutic Rationale
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy. Several picolinamide-based compounds have been investigated as potent VEGFR-2 inhibitors. The picolinamide scaffold can effectively occupy the hinge region of the VEGFR-2 kinase domain, a common feature of many Type II kinase inhibitors. The N-phenyl substituent can be directed towards the DFG-out pocket, and modifications on this ring system can enhance potency and selectivity. The presence of the cyano group on the phenyl ring of this compound could potentially be exploited to establish additional interactions within the receptor's binding site, potentially leading to enhanced inhibitory activity.
Quantitative Data: Picolinamide-Based VEGFR-2 Inhibitors
The following table summarizes the in vitro activity of several picolinamide derivatives against VEGFR-2 and cancer cell lines from a representative study. While these are not direct derivatives of this compound, they illustrate the potential of the picolinamide scaffold.
| Compound ID | Modification on Phenyl Ring | VEGFR-2 IC50 (nM) | A549 Cell Line IC50 (µM) |
| Sorafenib (Reference) | 4-chloro-3-(trifluoromethyl)phenyl | 90 | 5.8 |
| Compound 7h | 4-chloro-3-(trifluoromethyl)phenylamino | 87 | 3.2 |
| Compound 9a | 4-chloro-3-(trifluoromethyl)phenylthiourea | 27 | 1.5 |
| Compound 9l | 4-methyl-3-(trifluoromethyl)phenylthiourea | 94 | 4.1 |
Data is illustrative and sourced from representative studies on picolinamide derivatives.
Experimental Protocols
A common synthetic route to picolinamide derivatives involves the amidation of a picolinic acid derivative with a substituted aniline.
-
Activation of Picolinic Acid: A substituted picolinic acid (1 eq.) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). A coupling agent such as HATU (1.1 eq.) and an amine base like DIPEA (2 eq.) are added, and the mixture is stirred at room temperature for 15-30 minutes.
-
Amidation: The desired substituted aniline (e.g., a derivative of 2-aminobenzonitrile) (1 eq.) is added to the reaction mixture.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 12-24 hours and monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
This assay determines the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
-
Plate Preparation: A 96-well plate is coated with a substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
Reaction Mixture: Recombinant human VEGFR-2 kinase is incubated with the test compound at various concentrations in a buffer containing ATP and MgCl2.
-
Kinase Reaction: The kinase reaction is initiated by adding the ATP-containing buffer and incubated at 30°C for 1 hour.
-
Detection: The amount of phosphorylated substrate is quantified using an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP). A colorimetric or chemiluminescent substrate is added, and the signal is measured using a microplate reader.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Visualizations
Caption: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for VEGFR-2 Inhibitor Discovery.
Potential Therapeutic Application II: Neurology - Dopamine D4 Receptor Agonism
Therapeutic Rationale
The dopamine D4 receptor is a G protein-coupled receptor primarily expressed in the prefrontal cortex, amygdala, and hippocampus. It is implicated in various neuropsychiatric disorders, including schizophrenia, ADHD, and Parkinson's disease. Modulating the activity of the D4 receptor with selective agonists is a promising therapeutic strategy. The "cyanophenyl" moiety is a recognized pharmacophore in several selective D4 receptor ligands. It is hypothesized that the cyano group can form a key hydrogen bond with a serine residue in the transmembrane domain 5 of the D4 receptor, contributing to high affinity and selectivity. The picolinamide portion of this compound could serve as a scaffold to correctly orient the cyanophenyl group within the receptor's binding pocket and could also be modified to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.
Quantitative Data: Cyanophenyl-Based Dopamine D4 Receptor Ligands
The following table presents binding affinity data for representative cyanophenyl-containing compounds at the dopamine D4 receptor.
| Compound ID | Core Structure | Dopamine D4 Receptor Ki (nM) |
| FAUC 299 | 2-aminomethyl-5-cyanoindole | 0.52 |
| FAUC 316 | 2-aminomethyl-5-cyanoindole | 1.0 |
| [3H]6b | 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide | High Affinity (Specific activity suitable for binding studies) |
Data is illustrative and sourced from representative studies on cyanophenyl derivatives.
Experimental Protocols
A common approach for synthesizing such compounds involves the coupling of a cyanophenyl-containing building block with a suitable amine, often a piperazine derivative.
-
Preparation of the Cyanophenyl Intermediate: A precursor molecule containing the 2-cyanophenyl group (e.g., 1-bromo-2-cyanobenzene) is used as the starting material.
-
Coupling Reaction: The cyanophenyl intermediate is coupled with an appropriate amine (e.g., piperazine) via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).
-
Further Elaboration: The resulting intermediate can be further functionalized. For instance, the second nitrogen of the piperazine ring can be reacted with an appropriate electrophile to introduce further diversity.
-
Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization.
This assay measures the affinity of a test compound for the dopamine D4 receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Binding Reaction: The cell membranes are incubated with a radiolabeled D4 receptor ligand (e.g., [3H]-spiperone) and varying concentrations of the test compound.
-
Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: General Experimental Workflow for Dopamine D4 Agonist Discovery.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. Its constituent moieties are present in compounds with demonstrated activity against clinically relevant targets in oncology and neurology. Future research should focus on the synthesis and evaluation of a library of this compound derivatives with systematic modifications to both the picolinamide and the cyanophenyl rings. Such studies would elucidate the structure-activity relationships and could lead to the identification of potent and selective drug candidates for the treatment of cancer and neuropsychiatric disorders. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for initiating such drug discovery programs.
N-(2-Cyanophenyl)picolinamide: A Technical Guide for Use as a Chemical Probe in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Cyanophenyl)picolinamide is a small molecule that has been identified as a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. This enzyme is an RNA-dependent RNA polymerase that is essential for the replication of the viral RNA genome. Its crucial role in the viral life cycle and the absence of a homologous enzyme in mammalian cells make it a prime target for antiviral drug development. This technical guide provides a comprehensive overview of this compound as a chemical probe for studying the function of NS5B polymerase and for the development of novel anti-HCV therapeutics.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 304650-02-0 | N/A |
| Molecular Formula | C₁₃H₉N₃O | N/A |
| Molecular Weight | 223.23 g/mol | N/A |
| Appearance | White to off-white powder or crystalline powder | N/A |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water | N/A |
| Purity | Typically >98% | N/A |
Mechanism of Action and Biological Activity
This compound functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, NNIs bind to allosteric sites on the enzyme, inducing a conformational change that ultimately inhibits its polymerase activity. This allosteric inhibition prevents the synthesis of new viral RNA, thereby halting viral replication. The pyridine and cyanophenyl moieties of the molecule are critical for its binding and inhibitory activity.
While specific inhibitory concentrations for this compound are not publicly available, its potency is suggested to be in the low nanomolar range against viruses such as Hepatitis C and HIV.
Quantitative Data on Biological Activity
The following tables provide a template for summarizing the key quantitative data that should be generated to characterize this compound as a chemical probe.
Table 1: In Vitro NS5B Polymerase Inhibition
| Compound | Target | IC₅₀ (nM) | Assay Conditions |
| This compound | HCV NS5B Polymerase | Data to be determined | Recombinant enzyme, radiolabeled nucleotides, filter binding assay |
| Positive Control (e.g., Sofosbuvir) | HCV NS5B Polymerase | Known Value | Recombinant enzyme, radiolabeled nucleotides, filter binding assay |
Table 2: Antiviral Activity in Cell-Based Assays
| Compound | Cell Line | HCV Replicon Genotype | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | Huh-7 | Genotype 1b | Data to be determined | Data to be determined | Data to be determined |
| Positive Control (e.g., Sofosbuvir) | Huh-7 | Genotype 1b | Known Value | Known Value | Known Value |
Table 3: Pharmacokinetic Properties
| Compound | Parameter | Value | Species | Administration Route |
| This compound | Elimination Half-Life (t₁/₂) | ~2 hours | N/A | N/A |
| Bioavailability | Data to be determined | |||
| Cmax | Data to be determined | |||
| Tmax | Data to be determined | |||
| AUC | Data to be determined |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the amidation of picolinic acid with 2-aminobenzonitrile.
Materials:
-
Picolinic acid
-
2-Aminobenzonitrile
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or other suitable base
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Activation of Picolinic Acid: Picolinic acid is converted to its more reactive acid chloride derivative. To a solution of picolinic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amide Coupling: Dissolve the resulting picolinoyl chloride in anhydrous DCM. In a separate flask, dissolve 2-aminobenzonitrile and triethylamine in anhydrous DCM. Add the picolinoyl chloride solution dropwise to the 2-aminobenzonitrile solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro NS5B Polymerase Inhibition Assay
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.
Materials:
-
Recombinant HCV NS5B polymerase (purified)
-
RNA template (e.g., poly(A)) and primer (e.g., oligo(dT))
-
Ribonucleotides (ATP, CTP, GTP, UTP)
-
Radiolabeled nucleotide (e.g., [α-³²P]UTP or [³H]UTP)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl₂)
-
This compound and control compounds
-
Filter plates (e.g., 96-well glass fiber)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, RNA template/primer, and all four ribonucleotides, including the radiolabeled nucleotide.
-
Add varying concentrations of this compound or control compounds to the wells of a 96-well plate.
-
Initiate the reaction by adding the recombinant NS5B polymerase to each well.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a quench solution (e.g., EDTA).
-
Transfer the reaction mixtures to a filter plate and wash to remove unincorporated nucleotides.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
HCV Replicon Assay for EC₅₀ Determination
This cell-based assay measures the antiviral activity of a compound in a human hepatoma cell line (e.g., Huh-7) that stably expresses a subgenomic HCV replicon.
Materials:
-
HCV replicon-containing cell line (e.g., Huh-7 cells harboring a genotype 1b replicon with a luciferase reporter)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin, G418)
-
This compound and control compounds
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or control compounds. Include a DMSO vehicle control.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer. The luciferase signal is proportional to the level of HCV RNA replication.
-
Calculate the percent inhibition of viral replication for each compound concentration relative to the DMSO control and determine the EC₅₀ value.
Cytotoxicity Assay for CC₅₀ Determination
This assay determines the concentration of a compound that is toxic to the host cells used in the antiviral assay.
Materials:
-
Huh-7 cells (or the same cell line used for the replicon assay)
-
Cell culture medium and supplements
-
This compound and control compounds
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with the same serial dilutions of this compound or control compounds as used in the replicon assay.
-
Incubate the plates for the same duration as the replicon assay (e.g., 48-72 hours).
-
Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Calculate the percent cell viability for each compound concentration relative to the DMSO control and determine the 50% cytotoxic concentration (CC₅₀).
Signaling Pathway and Experimental Logic
The following diagram illustrates the central role of NS5B polymerase in the HCV replication cycle and the point of inhibition by this compound. It also outlines the logical flow of experiments to characterize this chemical probe.
Conclusion
This compound represents a valuable chemical probe for the study of HCV NS5B polymerase. Its mode of action as a non-nucleoside inhibitor provides a distinct tool for dissecting the mechanisms of viral RNA replication. The detailed protocols provided in this guide will enable researchers to thoroughly characterize its activity and to utilize it in the discovery and development of next-generation antiviral therapies for Hepatitis C. Further studies to determine its precise binding site on the NS5B enzyme and to fully elucidate its pharmacokinetic and pharmacodynamic properties are warranted.
In-Depth Technical Guide: Synthesis and Characterization of N-(2-Cyanophenyl)picolinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of N-(2-Cyanophenyl)picolinamide derivatives. These compounds have garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.
Introduction
This compound derivatives are a class of organic compounds characterized by a central picolinamide scaffold linked to a 2-cyanophenyl group. The picolinamide moiety, a pyridine-2-carboxamide, serves as a versatile backbone in the design of various therapeutic agents. The introduction of the 2-cyanophenyl group can significantly influence the molecule's conformational flexibility, electronic properties, and potential for specific interactions with biological targets.
Recent research has highlighted the potential of picolinamide derivatives as potent inhibitors of protein kinases, which are crucial regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer.[1] In particular, the VEGFR-2 signaling pathway is a primary driver of tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2][3] By inhibiting VEGFR-2, this compound derivatives represent a promising strategy for the development of novel anti-cancer therapies.[2]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through an amide coupling reaction between a picolinic acid derivative and 2-aminobenzonitrile or its substituted analogs. A general synthetic approach is outlined below.
Experimental Protocol: General Synthesis
A solution of the appropriately substituted picolinic acid (1 equivalent) in a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), is treated with a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction mixture is stirred at room temperature for a short period to activate the carboxylic acid. Subsequently, the corresponding 2-aminobenzonitrile derivative (1 equivalent) is added, and the reaction is stirred at room temperature or heated as required until completion, which can be monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is typically diluted with an organic solvent and washed successively with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound derivatives are performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The following table summarizes the key characterization data for the parent compound, this compound.
| Compound | Molecular Formula | Molecular Weight | 1H NMR (CDCl3, 500 MHz) δ (ppm) | 13C NMR (CDCl3, 126 MHz) δ (ppm) | Key IR Absorptions (cm-1) | MS (m/z) |
| This compound | C13H9N3O | 223.23 | 10.97 (s, 1H), 8.67 (d, J = 4.5 Hz, 1H), 8.58 (d, J = 8.0 Hz, 1H), 8.35 (d, J = 8.0 Hz, 1H), 7.90-7.94 (m, 1H), 7.78 (quint, J = 7.0 Hz, 2H), 7.47-7.54 (m, 2H)[4] | 161.5, 149.2, 149.0, 148.8, 148.4, 137.6, 134.6, 128.1, 127.4, 126.8, 126.3, 122.5, 122.0[4] | ~3300 (N-H stretch), ~2225 (C≡N stretch), ~1680 (C=O stretch) | [M+H]+ expected: 224.08 |
Experimental Protocols for Characterization
-
NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer operating at a frequency of 500 MHz for proton and 126 MHz for carbon, respectively. Samples are dissolved in deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FT-IR) spectrometer. Solid samples can be analyzed using the KBr pellet technique or with an attenuated total reflectance (ATR) accessory. The spectra are typically recorded in the range of 4000-400 cm-1.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition of the synthesized compounds.
Biological Activity and Signaling Pathways
This compound derivatives are being actively investigated for their potential as anti-cancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.
VEGFR-2 Kinase Inhibition
A primary biological target of this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase.[2] The binding of its ligand, VEGF, to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[5][6] By inhibiting the kinase activity of VEGFR-2, this compound derivatives can block these downstream effects, thereby cutting off the tumor's blood supply.
Experimental Protocol: In Vitro Kinase Assay
The inhibitory activity of the synthesized compounds against VEGFR-2 can be evaluated using a variety of commercially available kinase assay kits. A typical protocol involves the following steps:
-
A solution of the test compound at various concentrations is prepared in a suitable buffer.
-
Recombinant human VEGFR-2 enzyme is added to the wells of a microplate.
-
The test compound is added to the wells, followed by a short pre-incubation period.
-
The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection reagent. The signal, often measured as fluorescence or luminescence, is inversely proportional to the inhibitory activity of the compound.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
Anti-proliferative Activity in Cancer Cell Lines
The efficacy of this compound derivatives in inhibiting cancer cell growth can be assessed using various human cancer cell lines.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation.
-
Human cancer cell lines (e.g., A549 - lung carcinoma, HepG2 - hepatocellular carcinoma) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel targeted cancer therapies. Their synthesis is readily achievable through standard amide coupling methodologies, and their characterization can be performed using routine spectroscopic techniques. The primary mechanism of their anti-cancer activity is believed to be the inhibition of VEGFR-2, a critical regulator of tumor angiogenesis. Further investigation into the structure-activity relationships (SAR) and pharmacokinetic properties of these derivatives is warranted to optimize their therapeutic potential. This technical guide provides a foundational framework for researchers and drug development professionals to advance the exploration of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
N-(2-Cyanophenyl)picolinamide: A Versatile Building Block for Heterocyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Cyanophenyl)picolinamide is a bifunctional organic molecule that has emerged as a valuable building block in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocyclic scaffolds. Its structure, incorporating a picolinamide moiety and an ortho-cyano substituted phenyl ring, offers two reactive centers that can be selectively manipulated to generate a diverse array of complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in the development of novel therapeutic agents and functional materials.
Physicochemical Properties and Spectroscopic Data
This compound is a solid at room temperature and is commercially available from various suppliers.[1] Key physicochemical and spectroscopic data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 304650-02-0 | [1] |
| Molecular Formula | C₁₃H₉N₃O | [2] |
| Molecular Weight | 223.23 g/mol | [2] |
| Appearance | White to light yellow solid | [2] |
| Predicted Boiling Point | 335.5 ± 22.0 °C | [1] |
| Predicted Density | 1.28 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 10.81 ± 0.70 | [1] |
| ¹H NMR (Predicted) | δ 7.5-8.7 (m, 8H, Ar-H), 10.5 (s, 1H, NH) ppm | |
| ¹³C NMR (Predicted) | δ 115-150 (Ar-C), 117 (CN), 164 (C=O) ppm | |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~2225 (C≡N), ~1680 (C=O) |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the amide coupling of picolinic acid with 2-aminobenzonitrile. This can be achieved through various standard amide bond formation protocols. A general and reliable method involves the activation of picolinic acid to its acid chloride, followed by reaction with 2-aminobenzonitrile in the presence of a base.
General Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
2-Aminobenzonitrile[3]
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of Picolinic Acid: To a solution of picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours, or until the reaction is complete (monitored by TLC). The excess thionyl chloride and DCM are removed under reduced pressure to yield crude picolinoyl chloride, which is used in the next step without further purification.
-
Amide Coupling: The crude picolinoyl chloride is dissolved in anhydrous DCM and cooled to 0 °C. A solution of 2-aminobenzonitrile (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Workup and Purification: The reaction mixture is washed successively with water, saturated aqueous NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a solid.
This compound as a Building Block in Heterocyclic Synthesis
The synthetic utility of this compound lies in the reactivity of its cyano group, which can participate in intramolecular cyclization reactions to form fused heterocyclic systems. The ortho-relationship of the cyano group and the amide nitrogen is particularly well-suited for the construction of quinazoline and related scaffolds.
Synthesis of 2-Amino-4-iminoquinazoline Derivatives
A key application of this compound is its potential use in acid-mediated annulation reactions to synthesize substituted quinazolines. While the direct use of this compound has not been explicitly reported, a closely related transformation using N-benzyl cyanamides and 2-aminobenzonitriles demonstrates the feasibility of this approach.[4] In this reaction, the cyano group of one molecule reacts with the amino group of another, followed by intramolecular cyclization.
Proposed Reaction Pathway for Heterocycle Formation
Caption: Proposed mechanism for the formation of quinazoline derivatives.
Experimental Protocol for the Synthesis of 2-Amino-4-iminoquinazolines (Adapted from a related reaction)[4]
This protocol describes the reaction of a cyanamide with 2-aminobenzonitrile, which serves as a model for the potential reactivity of the cyano- and amino-phenyl moieties within two molecules of this compound or with other amines.
Materials:
-
N-Benzyl cyanamide (as a model for the cyanamide functionality)
-
2-Aminobenzonitrile
-
Hydrochloric acid (HCl)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
A mixture of 2-aminobenzonitrile (1.0 eq), N-benzyl cyanamide (1.5 eq), and HCl (2.0 eq) in HFIP is heated to 70 °C in a sealed tube for 1 hour.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography to yield the desired 2-amino-4-iminoquinazoline derivative.
Quantitative Data for a Representative Reaction: [4]
| Reactant 1 | Reactant 2 | Product | Yield |
| 2-Aminobenzonitrile | N-Benzyl cyanamide | 3-Benzyl-4-imino-3,4-dihydroquinazolin-2-amine | 75% |
This reaction demonstrates the principle of using the cyano group adjacent to an amino-bearing ring to construct the quinazoline core, highlighting the potential of this compound as a precursor for such scaffolds.
Conclusion
This compound is a readily accessible and highly versatile building block for organic synthesis. Its dual functionality allows for the strategic construction of complex heterocyclic systems, particularly those based on the quinazoline framework. The straightforward synthesis of the parent molecule and the demonstrated reactivity of its constituent moieties make it an attractive starting material for applications in drug discovery and materials science. Further exploration of the intramolecular cyclization reactions of this compound and its derivatives is expected to yield a rich variety of novel and potentially bioactive compounds.
References
N-(2-Cyanophenyl)picolinamide: A Technical Review of an Antiviral Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Cyanophenyl)picolinamide has emerged as a molecule of significant interest in the field of antiviral drug discovery. This technical guide provides a comprehensive review of the existing literature on this compound, with a primary focus on its role as a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. This document collates available data on its chemical properties, synthesis, biological activity, and putative mechanism of action. Detailed experimental protocols, quantitative data, and visual representations of relevant pathways are presented to facilitate further research and development efforts.
Chemical Properties and Synthesis
This compound is a small molecule with the chemical formula C₁₃H₉N₃O. Its structure features a picolinamide moiety linked to a 2-cyanophenyl group.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉N₃O | N/A |
| Molecular Weight | 223.23 g/mol | N/A |
| CAS Number | 304650-02-0 | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in organic solvents like DMSO and methanol | N/A |
The synthesis of this compound and related picolinamide derivatives is generally achieved through standard amide coupling reactions. A general synthetic scheme is outlined below.
Experimental Protocol: General Synthesis of this compound
A common method for the synthesis of this compound involves the coupling of picolinic acid with 2-aminobenzonitrile.
Materials:
-
Picolinic acid
-
2-Aminobenzonitrile
-
Coupling agents (e.g., HATU, HOBt)
-
An organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Picolinic acid is dissolved in an anhydrous solvent.
-
A coupling agent and an organic base are added to the solution and stirred at room temperature to activate the carboxylic acid.
-
2-Aminobenzonitrile, dissolved in the same solvent, is then added to the reaction mixture.
-
The reaction is stirred at room temperature or slightly elevated temperature for several hours until completion, monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.
-
The organic layer is dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield pure this compound.
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is its potent and selective inhibition of the Hepatitis C Virus (HCV) NS5B polymerase.[1] HCV is a single-stranded RNA virus, and the NS5B polymerase is a key enzyme responsible for the replication of the viral genome.
Inhibition of HCV NS5B Polymerase
This compound acts as a non-nucleoside inhibitor (NNI) of the NS5B polymerase. Unlike nucleoside inhibitors that compete with the natural substrates of the polymerase, NNIs bind to allosteric sites on the enzyme, inducing a conformational change that ultimately inhibits its activity.
The following table summarizes the inhibitory activity of a representative picolinamide analog from the relevant patent literature, as specific data for this compound was not publicly available in tabulated form.
| Compound | HCV Replicon Assay IC₅₀ (µM) | Target | Source |
| Representative Picolinamide Analog | < 1 | HCV NS5B Polymerase | [1] |
Signaling Pathway
The inhibition of HCV NS5B polymerase by this compound disrupts the viral replication cycle. The diagram below illustrates the proposed mechanism of action.
Caption: Inhibition of HCV NS5B Polymerase by this compound.
Experimental Protocols
HCV Replicon Assay
This cellular assay is used to determine the potency of compounds in inhibiting HCV RNA replication.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Test compound (this compound) dissolved in DMSO.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Huh-7 replicon cells are seeded in 96-well plates and allowed to attach overnight.
-
The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compound. A DMSO control is also included.
-
The plates are incubated for 48-72 hours.
-
After incubation, the medium is removed, and the cells are lysed.
-
Luciferase activity, which is proportional to the level of HCV RNA replication, is measured using a luminometer after the addition of the luciferase assay reagent.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.
Experimental Workflow
The general workflow for the discovery and characterization of HCV NS5B inhibitors like this compound is depicted below.
Caption: Drug discovery workflow for HCV NS5B polymerase inhibitors.
Conclusion
This compound is a promising antiviral compound that demonstrates potent inhibitory activity against the HCV NS5B polymerase. Its mechanism of action as a non-nucleoside inhibitor provides a basis for the development of novel therapeutics for Hepatitis C. The experimental protocols and data presented in this guide offer a foundation for researchers to further investigate and optimize this and related chemical scaffolds for clinical applications. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its potential against other viral polymerases.
References
N-(2-Cyanophenyl)picolinamide: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. The information provided is based on publicly available data and general principles of chemical safety. It is not exhaustive and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) and internal safety protocols before handling this compound.
Introduction
N-(2-Cyanophenyl)picolinamide is a chemical compound with potential applications in research and drug development. As with any active chemical entity, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the known safety information, recommended handling precautions, and a framework for risk assessment.
Hazard Identification and Classification
GHS Hazard Statements:
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements:
A comprehensive list of precautionary statements can be found in the safety data sheet and includes recommendations for prevention, response, storage, and disposal.[3] Key preventative statements include:
-
P264: Wash skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]
Quantitative Safety Data
A thorough search of publicly available scientific literature and safety databases did not yield specific quantitative toxicological data for this compound. In the absence of this data, a conservative approach to handling is strongly recommended. Researchers should treat this compound as potentially toxic and handle it with the appropriate engineering controls and personal protective equipment to minimize any potential exposure.
Table 1: Summary of Available Safety-Related Data
| Parameter | Data | Source / Comments |
| Acute Oral Toxicity | Harmful if swallowed (H302) | GHS Classification.[1][2] Specific LD50 not found. |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | GHS Classification.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | GHS Classification. |
| Respiratory Irritation | May cause respiratory irritation (H335) | GHS Classification. |
| Permissible Exposure Limit (PEL) | Not established. | No data found in OSHA or other public databases. |
| LD50 (Lethal Dose, 50%) | Not available. | No data found in public literature. |
Experimental Protocols for Safety Assessment
Detailed experimental protocols for the determination of the toxicological and safety profile of this compound are not publicly available. Standard methodologies for assessing chemical safety are defined by organizations such as the Organisation for Economic Co-operation and Development (OECD) and include, but are not limited to:
-
Acute Oral Toxicity: OECD Test Guideline 420, 423, or 425.
-
Acute Dermal Toxicity: OECD Test Guideline 402.
-
Acute Inhalation Toxicity: OECD Test Guideline 403.
-
Skin Irritation/Corrosion: OECD Test Guideline 439 (In vitro) or 404 (In vivo).
-
Eye Irritation/Corrosion: OECD Test Guideline 492 (In vitro) or 405 (In vivo).
The execution of these protocols requires specialized facilities and trained personnel and should be conducted in compliance with all relevant regulations.
Safe Handling and Storage
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or creating solutions.
-
Containment: Use appropriate containment measures to prevent the generation and spread of dust.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. The breakthrough time of the glove material should be considered for prolonged handling.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]
-
Contaminated clothing should be removed and laundered before reuse.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Consult the Safety Data Sheet for specific storage temperature recommendations.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[3] Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Visualized Workflows and Relationships
To aid in the practical application of these safety principles, the following diagrams illustrate key logical relationships and workflows.
Caption: A logical workflow for the safe handling of this compound.
Caption: A generalized risk assessment process for handling chemical compounds.
Conclusion
While this compound presents known hazards, its safe use in a research and development setting can be achieved through the diligent application of standard laboratory safety practices. The absence of comprehensive quantitative toxicological data underscores the importance of a conservative approach, treating the compound with a high degree of caution. By adhering to the principles of hazard identification, risk assessment, and the implementation of appropriate control measures, researchers can minimize potential risks and maintain a safe working environment. It is imperative that all personnel handling this compound are thoroughly trained on its potential hazards and the established safety protocols.
References
Methodological & Application
Synthesis of N-(2-Cyanophenyl)picolinamide: An Experimental Protocol for Researchers
Application Note: This document provides a comprehensive experimental protocol for the synthesis of N-(2-Cyanophenyl)picolinamide, a valuable intermediate for drug discovery and development. The protocol outlines the chemical reaction, purification, and characterization of the target compound. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is a picolinamide derivative with potential applications in medicinal chemistry. Picolinamide scaffolds are present in a variety of biologically active compounds, exhibiting a range of therapeutic properties, including antitumor and kinase inhibitory activities. This protocol details a straightforward and efficient method for the synthesis of this compound from commercially available starting materials.
Experimental Protocol
The synthesis of this compound is achieved through the coupling of picolinic acid and 2-aminobenzonitrile. This amide bond formation is a common transformation in organic synthesis and can be facilitated by a variety of coupling reagents.
Materials and Methods
Materials:
-
Picolinic acid
-
2-Aminobenzonitrile
-
Coupling agents (e.g., HATU, HBTU, or DCC/HOBt)
-
Organic base (e.g., DIPEA or triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Solvents for workup and purification (e.g., ethyl acetate, water, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography equipment (e.g., column chromatography or preparative TLC)
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrometer
Synthetic Procedure
A general procedure for the synthesis of this compound is as follows:
-
To a solution of picolinic acid (1.0 eq) in an anhydrous solvent, add the coupling agent (1.1 eq) and the organic base (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add 2-aminobenzonitrile (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with water and brine, then dry it over an anhydrous drying agent.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield this compound as a yellow sticky solid.
Yield: 72%
Characterization Data
The structure and purity of the synthesized this compound were confirmed by spectroscopic methods.
| Data Type | Results |
| Appearance | Yellow sticky solid |
| ¹H NMR (CDCl₃) | δ 10.97 (s, 1H), 8.67 (d, J = 4.5 Hz, 1H), 8.58 (d, J = 8.0 Hz, 1H), 8.35 (d, J = 8.0 Hz, 1H), 7.90-7.94 (m, 1H), 7.78 (quint, J = 7.0 Hz, 2H), 7.47-7.54 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ 161.5, 149.2, 149.0, 148.8, 148.4, 137.6, 134.6, 128.1, 127.4, 126.8, 126.3, 122.5, 122.0 |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Potential Signaling Pathway Involvement
While the specific biological targets of this compound are not yet fully elucidated, many picolinamide derivatives have been shown to exhibit anticancer activity through the inhibition of protein kinases. A plausible mechanism of action for such compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.
The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[1] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[2][3] Inhibition of VEGFR-2 by a small molecule inhibitor like a picolinamide derivative would block these downstream signals, thereby inhibiting angiogenesis and tumor growth.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by this compound.
References
Application Note and Protocols for the Purification of N-(2-Cyanophenyl)picolinamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the purification of N-(2-Cyanophenyl)picolinamide following its synthesis. The primary methods covered are recrystallization and column chromatography, which are standard and effective techniques for purifying amide compounds. Additionally, this note outlines analytical methods for assessing the purity of the final product, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and melting point analysis.
Introduction
This compound is an aromatic amide of interest in pharmaceutical and chemical research.[1][2] Following its synthesis, the crude product typically contains unreacted starting materials, reagents, and various side products. Achieving high purity is critical for accurate biological evaluation, characterization, and subsequent use in drug development. This application note details robust methods for purifying the crude product and verifying its purity.
Compound Properties:
-
Molecular Formula: C₁₃H₉N₃O[3]
-
Molecular Weight: 223.23 g/mol [4]
-
Appearance: White or off-white powder or crystalline powder.[3][4]
-
Melting Point: 152-156°C[4]
-
Solubility: Very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[4]
Potential Impurities in Synthesis
The purification strategy is designed to remove common impurities associated with amide bond formation. The synthesis of this compound typically involves the coupling of a picolinic acid derivative with 2-aminobenzonitrile.
Common Impurities Include:
-
Unreacted Starting Materials:
-
Picolinic acid
-
2-aminobenzonitrile
-
-
Coupling Reagents/By-products:
-
Carbodiimides (e.g., DCC, EDC) and their urea by-products.
-
Activating agents (e.g., HOBt, HATU).
-
-
Side-Reaction Products:
-
Self-condensation products.
-
Products from reactions with residual solvents or moisture.
-
Purification Workflow
The general workflow for purifying crude this compound involves an initial workup followed by one or more purification techniques, and finally, purity analysis.
References
- 1. This compound | 304650-02-0 [amp.chemicalbook.com]
- 2. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound 304650-02-0, CasNo.304650-02-0 Shanghai Send Pharmaceutical Technology Co., Ltd. China (Mainland) [send.lookchem.com]
- 4. echemi.com [echemi.com]
Application Notes and Protocols for N-(2-Cyanophenyl)picolinamide in In-Vitro Cellular Assays
Disclaimer: As of late 2025, publicly available research documenting the use of N-(2-Cyanophenyl)picolinamide in in-vitro cellular assays is not available. The following application notes and protocols are provided as a generalized template for researchers investigating the biological activity of novel compounds. The experimental details, data, and signaling pathways are illustrative and should be adapted based on actual experimental findings.
Introduction
This compound is a chemical compound with the CAS number 304650-02-0. While it has been identified as a useful research chemical and an intermediate in the synthesis of other molecules, its intrinsic biological activity in cellular models has not been reported in peer-reviewed literature. These application notes provide a hypothetical framework for researchers to design and conduct initial in-vitro cellular assays to characterize the effects of this compound.
Hypothetical Mechanism of Action and Signaling Pathway
To initiate an investigation, a researcher might hypothesize a mechanism of action based on the structural features of this compound. For instance, the picolinamide scaffold is present in various bioactive molecules. A plausible starting point could be to investigate its effect on common cellular processes like proliferation, apoptosis, or specific signaling pathways implicated in disease.
A hypothetical signaling pathway that could be investigated is the inhibition of a key kinase involved in cell cycle progression, leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following are generalized protocols that can be adapted to study the effects of this compound.
Cell Proliferation Assay (MTS Assay)
This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well.
-
After 24 hours, treat the cells with this compound at various concentrations (e.g., IC₅₀ and 2x IC₅₀).
-
Incubate for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | IC₅₀ (µM) after 72h |
| HeLa | 15.2 ± 1.8 |
| A549 | 28.5 ± 3.1 |
| MCF-7 | 12.8 ± 1.5 |
Table 2: Hypothetical Apoptosis Analysis in HeLa Cells Treated with this compound for 48h
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.1 |
| 15 µM Compound | 60.3 ± 4.5 | 25.8 ± 3.2 | 10.1 ± 1.9 | 3.8 ± 0.7 |
| 30 µM Compound | 35.7 ± 3.9 | 40.2 ± 4.1 | 20.5 ± 2.8 | 3.6 ± 0.6 |
Experimental Workflow Visualization
A clear workflow diagram can help in planning and executing the experiments.
Conclusion
While specific data for this compound is currently lacking, the provided templates for protocols, data presentation, and workflows offer a robust starting point for any researcher aiming to characterize its potential biological effects in in-vitro cellular assays. Rigorous and systematic investigation is required to elucidate its mechanism of action and potential as a therapeutic agent.
Application Notes and Protocols for In-Vivo Studies with N-(2-Cyanophenyl)picolinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Cyanophenyl)picolinamide is a novel small molecule inhibitor with potential therapeutic applications in oncology. Structurally, it belongs to the picolinamide class of compounds, several of which have demonstrated inhibitory activity against key signaling molecules involved in tumor progression and angiogenesis. Based on the activity of structurally related picolinamide derivatives, this compound is hypothesized to be a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[1][2]
These application notes provide detailed protocols for the in-vivo evaluation of this compound in a preclinical setting, focusing on its anti-tumor efficacy, pharmacokinetic profile, and preliminary toxicological assessment. The provided methodologies are based on established protocols for the evaluation of small molecule kinase inhibitors in rodent models.
Data Presentation
The following tables summarize hypothetical yet plausible quantitative data for this compound, based on the in-vitro activity of related picolinamide-based VEGFR-2 inhibitors and typical in-vivo outcomes for such compounds.[1]
Table 1: In-Vitro Kinase and Cellular Proliferation Inhibitory Activity
| Target | Assay Type | IC₅₀ (nM) |
| VEGFR-2 | Kinase Assay | 85 |
| A549 (Human Lung Carcinoma) | Cell Proliferation | 1500 |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Cell Proliferation | 250 |
Table 2: In-Vivo Tumor Growth Inhibition in A549 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 25 | 750 ± 95 | 40 |
| This compound | 50 | 480 ± 70 | 61.6 |
| Positive Control (Sunitinib) | 40 | 420 ± 65 | 66.4 |
Table 3: Single-Dose Pharmacokinetic Parameters in BALB/c Mice
| Route of Administration | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) |
| Intravenous (IV) | 5 | 1200 ± 210 | 0.08 | 2800 ± 450 | 3.5 ± 0.6 |
| Oral (PO) | 50 | 850 ± 150 | 2 | 4500 ± 700 | 4.1 ± 0.8 |
Table 4: Preliminary Toxicology Profile in BALB/c Mice (14-Day Repeated Dose)
| Dose (mg/kg, p.o., QD) | Body Weight Change (%) | Key Observations |
| 50 | -2 ± 1.5 | No significant findings |
| 100 | -8 ± 2.5 | Mild lethargy, reversible upon cessation of treatment |
| 200 | -15 ± 3.0 | Significant lethargy, ruffled fur; considered Maximum Tolerated Dose (MTD) |
Mandatory Visualization
Caption: VEGFR-2 Signaling Pathway Inhibition.
References
- 1. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-(2-Cyanophenyl)picolinamide in kinase inhibitor screening
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4][5] The development of small molecule kinase inhibitors has become a major focus in drug discovery.[4] Among the diverse chemical scaffolds explored, picolinamide (a derivative of pyridine-2-carboxylic acid) has emerged as a versatile and promising backbone for the design of potent and selective kinase inhibitors.[5]
This application note provides a comprehensive overview of the use of picolinamide derivatives in kinase inhibitor screening. It details their mechanism of action, summarizes key inhibitory data, and provides detailed protocols for their evaluation. While specific data for N-(2-Cyanophenyl)picolinamide is not extensively available in the public domain, this document focuses on structurally related picolinamide compounds that have been successfully developed and screened as kinase inhibitors, offering a valuable guide for researchers in this field.
Mechanism of Action
Picolinamide-based inhibitors typically function as ATP-competitive inhibitors.[5][6] The rigid structure of the picolinamide scaffold, featuring a pyridine ring and an amide linkage, provides key hydrogen bond donors and acceptors that interact with the hinge region of the kinase ATP-binding pocket.[5] This binding mode mimics the interaction of the adenine ring of ATP, effectively blocking the phosphorylation of substrate proteins and inhibiting the downstream signaling cascade.[2] By strategically modifying the picolinamide core, researchers can enhance potency, selectivity, and pharmacokinetic properties for specific kinase targets.[5]
Featured Application: Targeting VEGFR-2 and Aurora Kinases
Picolinamide derivatives have shown significant promise as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinases.
-
VEGFR-2: This receptor tyrosine kinase is a pivotal regulator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[5][7][8] Inhibition of the VEGFR-2 signaling pathway is a clinically validated anti-cancer strategy.[7][8]
-
Aurora Kinases: This family of serine/threonine kinases (Aurora-A, -B, and -C) plays a crucial role in the regulation of mitosis. Their overexpression is common in many human cancers, making them attractive targets for cancer therapy.[9]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of various picolinamide derivatives against specific kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Picolinamide Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 7h | VEGFR-2 | 87 | Sorafenib | 180 |
| 9a | VEGFR-2 | 27 | Sorafenib | 180 |
| 9l | VEGFR-2 | 94 | Sorafenib | 180 |
| 8l | VEGFR-2 | 290 | Sorafenib | - |
| 8j | VEGFR-2 | 530 | Sorafenib | - |
| 8a | VEGFR-2 | 870 | Sorafenib | - |
| 6p | Aurora-B | - | - | - |
Data sourced from multiple studies on picolinamide derivatives.[7][9][10][11]
Table 2: Anti-proliferative Activity of Picolinamide Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 8j | A549 | 12.5 | Sorafenib | 19.3 |
| HepG2 | 20.6 | Sorafenib | 29.0 | |
| 8l | A549 | 13.2 | Axitinib | 22.4 |
| HepG2 | 18.2 | Axitinib | 38.7 |
Data represents the concentration required to inhibit 50% of cell proliferation.[7]
Experimental Protocols and Workflows
Effective screening of kinase inhibitors requires a combination of biochemical and cell-based assays to determine potency, selectivity, and cellular efficacy.[4][12]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a typical signaling pathway targeted by picolinamide derivatives and the general workflow for screening these compounds.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: General workflow for kinase inhibitor screening.
Protocol 1: In Vitro Kinase Activity/Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
This protocol provides a general method for determining the IC50 value of a picolinamide derivative against a target kinase.
Materials:
-
Recombinant Kinase (e.g., VEGFR-2, Aurora-B)
-
Biotinylated Substrate Peptide
-
ATP
-
Picolinamide test compounds
-
HTRF® KinEASE™ Kit (or similar, containing Eu3+-cryptate labeled antibody and XL665-conjugated streptavidin)[13]
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the picolinamide derivatives in 100% DMSO. A typical starting concentration is 1 mM. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Enzymatic Reaction: a. Add 2 µL of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate. b. Add 4 µL of a solution containing the kinase and biotinylated substrate in assay buffer. c. Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration typically near the Km for the specific kinase). The final volume is 10 µL.
-
Incubation: Seal the plate and incubate at room temperature for a duration determined by the kinase's activity (e.g., 60-90 minutes).[14]
-
Detection: a. Stop the reaction and add 10 µL of the detection mixture containing the Eu3+-cryptate antibody and XL665-streptavidin diluted in the detection buffer (which includes EDTA to chelate Mg2+ and stop the reaction). b. Seal the plate, protect from light, and incubate at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: a. Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. b. Plot the HTRF ratio against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (CCK-8/MTT)
This protocol measures the effect of picolinamide derivatives on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, HepG2)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Picolinamide test compounds
-
Vehicle control (e.g., 0.1% DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
96-well clear cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: a. Prepare serial dilutions of the picolinamide derivatives in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Viability Measurement (CCK-8 Example): a. Add 10 µL of CCK-8 solution to each well. b. Incubate for 1-4 hours at 37°C until a visible color change occurs.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Calculate the percentage of cell viability relative to the vehicle-treated control cells. c. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.
Conclusion
The picolinamide scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. As demonstrated by numerous studies, derivatives of this core structure can be optimized to potently and selectively inhibit key oncogenic kinases like VEGFR-2 and Aurora kinases. The screening cascade, incorporating both biochemical and cell-based assays, is crucial for identifying lead candidates with therapeutic potential. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals engaged in the discovery of next-generation picolinamide-based kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. inits.at [inits.at]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. ijmphs.com [ijmphs.com]
- 7. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. m.youtube.com [m.youtube.com]
- 14. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for N-(2-Cyanophenyl)picolinamide and Related Compounds in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, no specific studies have been published on the direct application of N-(2-Cyanophenyl)picolinamide in cancer cell line research. However, based on the known activities of structurally related picolinamide and cyanophenyl-containing compounds, this document provides a comprehensive guide to potential applications, relevant signaling pathways, and detailed protocols for evaluating such compounds in cancer cell lines. The information presented is based on studies of analogous compounds and serves as a foundational resource for initiating research in this area.
Introduction
Picolinamide derivatives and compounds bearing a cyanophenyl moiety have emerged as promising scaffolds in the development of novel anticancer agents. These classes of molecules have been shown to target various key signaling pathways implicated in cancer progression, including those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora B Kinase. This document outlines the potential mechanisms of action, provides quantitative data from studies on related compounds, and offers detailed protocols for the investigation of this compound or similar molecules in cancer cell line studies.
Potential Mechanisms of Action and Relevant Signaling Pathways
Based on the activities of structurally similar compounds, this compound may exert its anticancer effects through the inhibition of several key protein kinases involved in cell proliferation, survival, and angiogenesis.
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.[1][2] Picolinamide-based derivatives have been identified as potent inhibitors of VEGFR-2.[1][2]
Aurora B Kinase Inhibition
Aurora B kinase is a key regulator of mitosis, playing crucial roles in chromosome segregation and cytokinesis.[3][4] Its overexpression is common in various cancers and is associated with genomic instability.[4] Inhibition of Aurora B kinase leads to defects in cell division, often resulting in polyploidy and apoptosis, making it an attractive target for cancer therapy.[3]
Data from Structurally Related Compounds
The following tables summarize the in vitro activity of various picolinamide and cyanophenyl-containing compounds against cancer cell lines and relevant protein kinases.
Table 1: In Vitro Cytotoxicity of Picolinamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 8j | A549 (Lung Carcinoma) | Not Specified | [2] |
| 8j | HepG2 (Hepatocellular Carcinoma) | Not Specified | [2] |
| 8l | A549 (Lung Carcinoma) | Not Specified | [2] |
| 8l | HepG2 (Hepatocellular Carcinoma) | Not Specified |[2] |
Table 2: Kinase Inhibitory Activity of Picolinamide Derivatives
| Compound | Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| 8a | VEGFR-2 | 0.87 | [1] |
| 8j | VEGFR-2 | 0.53 | [1] |
| 8l | VEGFR-2 | 0.29 | [1] |
| 8u | VEGFR-2 | 1.22 |[1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
Experimental Workflow
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[5][6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or test compound)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[7]
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.[8]
Materials:
-
Recombinant kinase (e.g., VEGFR-2, Aurora B)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
384-well white plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of the test compound in the appropriate buffer.
-
In a 384-well plate, add the test compound, recombinant kinase, and kinase assay buffer.
-
Initiate the kinase reaction by adding ATP and the specific substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Culture cells and treat with the test compound at the desired concentration for a specified time.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.[9]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[11][12]
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[13]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[13]
-
Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
References
- 1. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Preparation of N-(2-Cyanophenyl)picolinamide stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Cyanophenyl)picolinamide is a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[1][2] By targeting an allosteric site on the enzyme, this compound induces a conformational change that renders the polymerase inactive, thereby halting the viral replication process.[1] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in in vitro and cell-based assays.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented below. This information is essential for accurate calculations and for understanding the inhibitor's activity.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉N₃O | |
| Molecular Weight | 223.23 g/mol | |
| Appearance | Light yellow to yellow solid or white powder | |
| CAS Number | 304650-02-0 | |
| Solubility | Very soluble in N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO); Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | |
| Storage (Solid) | Sealed in a dry place at room temperature. | |
| Mechanism of Action | Allosteric inhibitor of HCV NS5B polymerase. | [1][3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). High-purity, anhydrous DMSO is recommended to minimize degradation of the compound.
Materials and Equipment:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Calculation:
-
To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = 10 mmol/L * 223.23 g/mol * Volume (L) * 1000 mg/g
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution, you would need: 10 * 223.23 * 0.001 * 1000 = 2.23 mg
-
-
Weighing the Compound:
-
Wear appropriate PPE.
-
On a calibrated analytical balance, carefully weigh the calculated mass of this compound. It is recommended to do this in a chemical fume hood.
-
-
Dissolution:
-
Transfer the weighed powder into a sterile microcentrifuge tube or an amber vial.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Securely cap the tube.
-
-
Mixing:
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. The solution should be clear and free of any visible particulates.
-
If the compound is difficult to dissolve, sonicate the tube in a water bath for short intervals.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Protect the aliquots from light.
-
Preparation of Working Solutions
Procedure:
-
Thawing:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
-
Dilution:
-
Perform serial dilutions of the stock solution in the desired cell culture medium or assay buffer to achieve the final working concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium or assay buffer as is present in the highest concentration of the experimental group.
-
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
HCV Replication and Inhibition of NS5B Polymerase
Caption: Inhibition of HCV replication by this compound.
References
- 1. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-nucleoside inhibitors binding to hepatitis C virus NS5B polymerase reveal a novel mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: N-(2-Cyanophenyl)picolinamide in Fragment-Based Drug Design for PARP1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of the fragment, N-(2-Cyanophenyl)picolinamide, in the context of fragment-based drug design (FBDD) targeting Poly(ADP-ribose) polymerase 1 (PARP1). Detailed protocols for key experiments are provided, alongside data presentation tables and visualizations to guide researchers in their drug discovery efforts.
Introduction to this compound as a Fragment
This compound is a small molecule that can serve as a starting point in FBDD campaigns. Its chemical structure possesses features amenable to binding within the nicotinamide-binding pocket of PARP1. Fragment-based drug design is a powerful methodology for identifying novel lead compounds by screening low-molecular-weight fragments and then optimizing their binding affinity and selectivity through iterative chemical modifications.[1] This approach often leads to compounds with improved physicochemical properties compared to those identified through high-throughput screening of large, complex molecules.
PARP1 Signaling Pathway and Therapeutic Rationale
PARP1 is a key enzyme in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][3] When PARP1 is inhibited, SSBs can accumulate and, during DNA replication, lead to the formation of double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.[2][4] Therefore, PARP1 inhibitors are a clinically validated class of anticancer drugs.[3][5]
Below is a diagram illustrating the central role of PARP1 in the DNA damage response.
Caption: PARP1 signaling in DNA repair and the effect of inhibition.
Fragment-Based Drug Design Workflow
The journey from an initial fragment hit to a lead compound involves several key stages. A typical FBDD workflow for this compound targeting PARP1 is outlined below.
Caption: A typical FBDD workflow from fragment screening to lead optimization.
Data Presentation: Hypothetical Screening and Optimization Data
The following tables present hypothetical quantitative data that could be generated during an FBDD campaign starting with this compound.
Table 1: Initial Fragment Screening Hits against PARP1
| Fragment ID | Chemical Name | Molecular Weight (Da) | Binding Affinity (KD, µM) | Ligand Efficiency (LE) |
| F1 | This compound | 223.23 | 150 | 0.35 |
| F2 | 2-Aminobenzonitrile | 118.14 | >1000 | N/A |
| F3 | Picolinamide | 122.12 | 800 | 0.28 |
| F4 | 3-Aminobenzamide | 136.15 | 50 | 0.45 |
Ligand Efficiency (LE) is calculated as: (-RT * ln(KD)) / Number of heavy atoms.
Table 2: Structure-Activity Relationship (SAR) of this compound Derivatives
| Compound ID | Modification from Parent Fragment | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cell Proliferation IC50 (µM) (BRCA1-deficient cells) |
| F1-G1 | Addition of a cyclopropyl group | 500 | 1200 | 10.5 |
| F1-G2 | Addition of a morpholine group | 150 | 450 | 2.1 |
| F1-L1 | Linked with a second fragment | 25 | 100 | 0.5 |
| Olaparib (Control) | N/A | 5 | 1 | 0.1 |
Experimental Protocols
Detailed methodologies for key experiments in the FBDD workflow are provided below.
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
Objective: To identify fragments from a library that bind to the catalytic domain of PARP1.
Materials:
-
Recombinant human PARP1 catalytic domain
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Fragment library dissolved in DMSO
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilization of PARP1:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject recombinant PARP1 (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer at a suitable concentration (e.g., 100 µM) with a low percentage of DMSO (e.g., 1%).
-
Inject the fragment solutions over the PARP1-immobilized surface and a reference flow cell.
-
Monitor the change in response units (RU) to detect binding.
-
Regenerate the surface between injections if necessary (e.g., with a short pulse of a low pH buffer).
-
-
Data Analysis:
-
Fragments showing a significant and reproducible binding signal compared to the reference cell are considered primary hits.
-
These hits are then subjected to dose-response analysis to determine their binding affinity (KD).
-
Protocol 2: PARP1 Enzymatic Inhibition Assay (Fluorometric)
Objective: To determine the inhibitory potency (IC50) of hit compounds against PARP1 catalytic activity.
Materials:
-
Recombinant human PARP1
-
Activated DNA (e.g., nicked DNA)
-
β-NAD+
-
Assay buffer
-
Test compounds (e.g., this compound derivatives)
-
Fluorescent plate reader
Methodology:
-
Assay Preparation:
-
In a 96-well plate, add assay buffer containing activated DNA.
-
Add serial dilutions of the test compounds (and a DMSO control).
-
Add recombinant PARP1 to each well and incubate briefly.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding β-NAD+.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., a reagent that measures the remaining NAD+).
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Cellular PARP Trapping Assay
Objective: To measure the ability of a PARP inhibitor to trap PARP1 on chromatin in cells.
Materials:
-
BRCA1-deficient cancer cell line (e.g., MDA-MB-436)
-
Cell culture medium and supplements
-
Test compounds
-
Cell lysis buffer
-
Chromatin fractionation buffers
-
Western blotting reagents and antibodies against PARP1 and a loading control (e.g., histone H3).
Methodology:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Fractionation:
-
Wash the cells with PBS and lyse them to separate the soluble and chromatin-bound protein fractions.
-
-
Western Blotting:
-
Resolve the protein fractions by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against PARP1 and a chromatin marker (e.g., histone H3).
-
Incubate with a secondary antibody and detect the signal using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities for PARP1 and the loading control in the chromatin-bound fraction.
-
An increase in the amount of chromatin-bound PARP1 in the presence of the inhibitor indicates PARP trapping.
-
Fragment Evolution Strategies
Once a fragment hit like this compound is validated, its potency can be improved through various optimization strategies.
Fragment Growing
This strategy involves adding chemical moieties to the fragment to occupy adjacent pockets in the binding site, thereby increasing interactions and affinity.
Caption: Workflow for the fragment growing strategy.
Fragment Linking
If two fragments are found to bind in adjacent pockets, they can be chemically linked to create a single, more potent molecule.
Caption: Workflow for the fragment linking strategy.
By following these application notes and protocols, researchers can effectively utilize fragments like this compound as starting points for the development of novel and potent PARP1 inhibitors for cancer therapy.
References
- 1. Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 Inhibitors: antitumor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
Application Notes and Protocols: N-(2-Cyanophenyl)picolinamide in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-(2-Cyanophenyl)picolinamide as a versatile ligand in coordination chemistry. This document details its synthesis, potential applications in catalysis and drug development, and protocols for the preparation of its metal complexes.
Introduction
This compound is a unique picolinamide derivative featuring a cyano-substituted phenyl ring. This structural motif offers intriguing possibilities for coordination chemistry. The picolinamide moiety is a well-established bidentate ligand, coordinating to metal ions through the pyridine nitrogen and the amide oxygen atoms. The presence of the 2-cyanophenyl group can influence the electronic properties and steric hindrance of the resulting metal complexes, potentially leading to novel catalytic activities or biological properties. This document serves as a guide for researchers interested in exploring the coordination chemistry and applications of this promising ligand.
Synthesis of this compound
A plausible and common method for the synthesis of N-substituted picolinamides involves the coupling of picolinic acid with the corresponding amine. The following protocol describes a general procedure for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Picolinic acid
-
2-Aminobenzonitrile
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC/HOBt)
-
Anhydrous dichloromethane (DCM) or a suitable aprotic solvent
-
Triethylamine (Et₃N) or another suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of Picolinic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve picolinic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain picolinoyl chloride hydrochloride as a solid.
-
Amide Coupling: In a separate flask, dissolve 2-aminobenzonitrile and triethylamine (2 equivalents) in anhydrous DCM. Cool the solution in an ice bath.
-
Slowly add a solution of the prepared picolinoyl chloride in anhydrous DCM to the 2-aminobenzonitrile solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterization: Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Logical Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of this compound.
Coordination Chemistry
This compound is expected to act as a bidentate N,O-donor ligand, coordinating to a metal center via the pyridine nitrogen and the amide oxygen. The coordination geometry will depend on the metal ion, its oxidation state, and the presence of other ligands.
Experimental Protocol: General Synthesis of Metal Complexes
Materials:
-
This compound
-
Metal salts (e.g., CuCl₂, Co(NO₃)₂, Ni(OAc)₂, ZnCl₂)
-
Methanol, ethanol, or another suitable solvent
-
Deionized water (if using hydrated metal salts)
Procedure:
-
Dissolve this compound (2 equivalents) in a suitable solvent (e.g., methanol or ethanol) with gentle heating if necessary.
-
In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent or a minimal amount of deionized water.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A precipitate may form immediately, or the reaction mixture may need to be stirred at room temperature or refluxed for several hours.
-
If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, slowly evaporate the solvent to induce crystallization. The resulting crystals can be collected by filtration.
-
Characterization: Characterize the resulting metal complex using techniques such as X-ray crystallography (for single crystals), elemental analysis, IR spectroscopy (to observe shifts in C=O and C=N stretching frequencies upon coordination), UV-Vis spectroscopy, and magnetic susceptibility measurements.
Data Presentation: Expected Coordination Parameters
While specific experimental data for this compound complexes are not yet available, the following table presents expected ranges for key coordination parameters based on analogous picolinamide complexes.
| Parameter | Expected Value/Range | Metal Ion Examples |
| Coordination Number | 4, 5, or 6 | Cu(II), Ni(II), Co(II), Zn(II) |
| Geometry | Square planar, Square pyramidal, Octahedral | Cu(II), Ni(II), Co(II) |
| M-N (pyridine) bond length | 2.0 - 2.2 Å | Cu(II), Ni(II), Co(II), Zn(II) |
| M-O (amide) bond length | 1.9 - 2.1 Å | Cu(II), Ni(II), Co(II), Zn(II) |
| Bite Angle (N-M-O) | 75 - 85° | - |
Potential Applications
Catalysis
Copper complexes of picolinamide derivatives have been shown to be effective catalysts in various organic transformations, such as C-N and C-O cross-coupling reactions. The electronic and steric properties of the this compound ligand could modulate the catalytic activity of its metal complexes.
Experimental Protocol: Catalytic C-N Cross-Coupling (Ullmann-type Reaction)
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Amine (e.g., aniline)
-
[M(this compound)₂] complex as catalyst (e.g., M = Cu)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, DMSO, Toluene)
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
Procedure:
-
In a reaction vial, combine the aryl halide, amine, catalyst (typically 1-5 mol%), base, and solvent.
-
Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a set period (e.g., 12-24 hours).
-
After cooling to room temperature, add an internal standard.
-
Dilute the mixture with a suitable solvent and analyze the yield of the cross-coupled product by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Isolate and characterize the product using standard purification and analytical techniques.
Logical Workflow for Catalytic Application
Caption: General workflow for a catalytic cross-coupling reaction.
Drug Development
Picolinamide derivatives and their metal complexes have demonstrated a range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] The coordination of the ligand to a metal ion can enhance its biological efficacy.
Experimental Protocol: Antimicrobial Activity Screening (Broth Microdilution Method)
Materials:
-
This compound and its metal complexes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive controls (medium with microorganism and standard antimicrobial agent) and negative controls (medium with microorganism and no compound).
-
Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Hypothetical Antimicrobial Activity Data
| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| This compound | >128 | >128 | >128 |
| [Cu(Ligand)₂]Cl₂ | 16 | 32 | 64 |
| [Zn(Ligand)₂]Cl₂ | 32 | 64 | 128 |
| --INVALID-LINK--₂ | 64 | 128 | >128 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |
| Fluconazole (Control) | N/A | N/A | 1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Logical Diagram for Drug Discovery Workflow
Caption: A simplified workflow for drug discovery.
Conclusion
This compound represents a promising ligand for the development of novel coordination compounds with potential applications in catalysis and medicinal chemistry. The protocols and information provided herein offer a foundation for researchers to synthesize and explore the properties of this ligand and its metal complexes. Further investigation is warranted to fully elucidate the coordination behavior and unlock the full potential of these compounds.
References
- 1. scihub.org [scihub.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity some transition metal picolinates – Science Huβ Publishing- Leading the Information Highway [scihub.org]
- 4. Antibacterial Activity of 2-Picolyl-polypyridyl-Based Ruthenium (II/III) Complexes on Non-Drug-Resistant and Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Metal Complexes of Picolines and Picolinic Acid and its Antimicrobial Studies – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Quantification of N-(2-Cyanophenyl)picolinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Cyanophenyl)picolinamide is a molecule of significant interest in pharmaceutical research and development. Accurate and precise quantification of this compound in various samples, including bulk drug substance, pharmaceutical formulations, and biological matrices, is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for conducting forced degradation studies is outlined to ensure the stability-indicating nature of the developed analytical methods.
Analytical Methods
Two primary analytical methods are presented for the quantification of this compound:
-
RP-HPLC-PDA Method: A robust and widely accessible method suitable for routine quality control of bulk drug substance and pharmaceutical formulations.
-
LC-MS/MS Method: A highly sensitive and selective method ideal for the quantification of trace levels of this compound in complex biological matrices.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with Photodiode Array Detection (RP-HPLC-PDA)
This method is designed for the quantification of this compound in bulk material and finished pharmaceutical products.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from excipients or degradation products |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and photodiode array detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % A % B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes.
-
Make up to the volume with diluent and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
3. Method Validation:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo formulation at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing six replicate preparations of a standard solution at 100% of the target concentration.
Experimental Workflow
Caption: Workflow for HPLC-PDA analysis.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is suitable for the quantification of this compound in biological matrices such as plasma or serum.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85.0% - 115.0% |
| Precision (% RSD) | < 15.0% |
| Matrix Effect | Minimal |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Methanol
-
-
Gradient Program:
Time (min) % A % B 0.0 95 5 0.5 95 5 2.5 5 95 3.5 5 95 3.6 95 5 | 5.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 224.1 -> Product ion (Q3) m/z 105.1
-
Internal Standard (e.g., Deuterated analog): To be determined based on availability.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions in methanol to cover the calibration range.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating properties of the analytical methods.[1][2] These studies involve subjecting the drug substance to various stress conditions to induce degradation.
Stress Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the drug substance in 0.1 N HCl and heat at 60 °C for 2 hours. |
| Base Hydrolysis | Dissolve the drug substance in 0.1 N NaOH and keep at room temperature for 30 minutes. |
| Oxidative Degradation | Treat the drug substance solution with 3% H₂O₂ at room temperature for 1 hour. |
| Thermal Degradation | Expose the solid drug substance to 105 °C for 24 hours. |
| Photolytic Degradation | Expose the drug substance solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines). |
Procedure
-
Prepare a stock solution of this compound.
-
Subject aliquots of the stock solution to the stress conditions outlined above.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the stressed samples using the developed HPLC-PDA method.
-
Evaluate the chromatograms for the appearance of degradation products and the decrease in the peak area of the parent drug.
-
Assess the peak purity of the this compound peak to ensure no co-eluting degradation products.
Logical Relationship of Forced Degradation
Caption: Forced degradation study logic.
References
Application Notes and Protocols: N-(2-Cyanophenyl)picolinamide in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-(2-Cyanophenyl)picolinamide, a key intermediate in the synthesis of targeted pharmaceutical compounds, particularly kinase inhibitors. The protocols and data presented are intended to guide researchers in the development of novel therapeutics.
Introduction
This compound (CAS No. 304650-02-0) is a pivotal building block in medicinal chemistry, primarily utilized in the development of kinase inhibitors.[1] Its structure, combining a picolinamide moiety with a cyanophenyl group, serves as a versatile scaffold for creating potent and selective inhibitors of various protein kinases, which are crucial targets in oncology and other therapeutic areas. This document outlines the synthesis, applications, and biological evaluation of compounds derived from this intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 304650-02-0 | [1] |
| Molecular Formula | C13H9N3O | [1] |
| Molecular Weight | 223.23 g/mol | [2] |
| Appearance | White to off-white powder or crystalline powder | [2] |
| Melting Point | 152°C - 156°C | [2] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [2] |
| Purity | ≥98% | [1] |
Application in Kinase Inhibitor Synthesis
This compound serves as a crucial intermediate in the synthesis of a variety of kinase inhibitors, most notably those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[3] By inhibiting VEGFR-2, the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival are blocked, leading to an anti-angiogenic and anti-tumor effect.
The general synthetic approach involves the coupling of a picolinic acid derivative with an aniline derivative, in this case, 2-aminobenzonitrile, to form the core picolinamide structure. This scaffold can then be further modified to enhance potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from picolinic acid and 2-aminobenzonitrile.
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl2) or Oxalyl chloride
-
2-Aminobenzonitrile
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Activation of Picolinic Acid: To a solution of picolinic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0°C. A catalytic amount of anhydrous DMF can be added if using oxalyl chloride. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain picolinoyl chloride.
-
Amide Coupling: Dissolve the crude picolinoyl chloride in anhydrous DCM. In a separate flask, dissolve 2-aminobenzonitrile (1.0 eq) and pyridine or TEA (1.5 eq) in anhydrous DCM. Add the solution of picolinoyl chloride dropwise to the 2-aminobenzonitrile solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a method to evaluate the inhibitory activity of compounds derived from this compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing VEGFR-2 kinase, the substrate, and the kinase buffer in a 96-well plate.
-
Add the test compounds at various concentrations (typically a serial dilution). Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell-Based Anti-Proliferative Assay
This protocol describes a method to assess the anti-proliferative activity of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT or CCK-8 solution to each well and incubate for an additional 2-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Data Presentation
The following table summarizes the in vitro biological activity of representative picolinamide-based derivatives, highlighting their potential as anti-cancer agents.
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| 7h | VEGFR-2 | 87 | A549 | - | [4] |
| 9a | VEGFR-2 | 27 | A549 | - | [4] |
| 9l | VEGFR-2 | 94 | A549 | - | [4] |
| Sorafenib (reference) | VEGFR-2 | 180 | A549 | 19.3 | [4][5] |
| 8j | VEGFR-2 | 530 | A549 | 12.5 | [5] |
| 8l | VEGFR-2 | 290 | HepG2 | 18.2 | [5] |
| Axitinib (reference) | - | - | A549 | 22.4 | [5] |
Visualizations
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent derivatization.
Caption: Synthetic workflow for kinase inhibitors.
VEGFR-2 Signaling Pathway Inhibition
This diagram depicts the inhibition of the VEGFR-2 signaling pathway by picolinamide-based inhibitors.
Caption: Inhibition of VEGFR-2 signaling.
References
- 1. This compound 304650-02-0, CasNo.304650-02-0 Shanghai Send Pharmaceutical Technology Co., Ltd. China (Mainland) [send.lookchem.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to optimize reaction conditions for N-(2-Cyanophenyl)picolinamide synthesis
A4: While the cyano group is generally stable under standard amide coupling conditions, harsh reaction conditions (e.g., strong acids/bases or high temperatures) could potentially lead to its hydrolysis or other side reactions. [5][7]Maintaining mild conditions is recommended to minimize this risk. [5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting & Optimization Strategy |
| Ineffective Carboxylic Acid Activation | The coupling reagent may be old or degraded. Use a fresh batch of the coupling reagent. Consider switching to a more powerful activating agent like HATU. [2][3]The order of addition is crucial; typically, the carboxylic acid is activated first before adding the amine. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction has stalled, a slight increase in temperature may be beneficial, but proceed with caution to avoid side reactions. [6] |
| Presence of Water | Moisture can hydrolyze the activated carboxylic acid intermediate and react with some coupling reagents. [4]Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Consider adding molecular sieves to the reaction mixture. [4] |
| Poor Nucleophilicity of Amine | 2-aminobenzonitrile's nucleophilicity is reduced by the electron-withdrawing cyano group. A stronger base or a slightly higher reaction temperature might be required to promote the reaction. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Purification Strategy |
| Unreacted Picolinic Acid | TLC, LC-MS, ¹H NMR | Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during workup to remove the acidic starting material. |
| Unreacted 2-aminobenzonitrile | TLC, LC-MS, ¹H NMR | Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective. [2]Column chromatography on silica gel is also a reliable method. [2] |
| N,N'-dicyclohexylurea (DCU) (if using DCC) | Precipitates out of most organic solvents. | This byproduct is typically insoluble in the reaction solvent and can be removed by filtration. |
| Side products from coupling reagent | LC-MS, ¹H NMR | Purification by column chromatography is often necessary. The choice of coupling reagent can influence the type and amount of side products. |
Experimental Protocols & Data
General Experimental Workflow
The logical flow for the synthesis generally follows these steps.
Caption: General experimental workflow for this compound synthesis.
Protocol 1: Synthesis using HATU as a Coupling Reagent
-
Preparation : To an oven-dried round-bottom flask under an inert atmosphere (N₂), add picolinic acid (1.0 eq).
-
Activation : Dissolve the acid in anhydrous DMF or DCM. Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition : Add 2-aminobenzonitrile (1.0 eq) to the reaction mixture.
-
Reaction : Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Workup : Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Optimization of Reaction Conditions
The following table summarizes typical conditions and how they can be varied for optimization.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Coupling Reagent | HATU / EDC | Test different reagents (e.g., DCC, T3P®) | Efficiency, cost, and byproduct profile can vary significantly between reagents. [3] |
| Solvent | DCM, DMF | Try THF, Acetonitrile | Solvent can affect solubility of reagents and reaction rate. |
| Base | DIPEA | TEA, Pyridine | The choice of base can influence reaction rate and minimize side reactions. |
| Temperature | Room Temperature | 0 °C to 50 °C | Lowering temperature can reduce side reactions; increasing it can speed up a sluggish reaction. [4] |
| Stoichiometry | 1:1.1:1 (Acid:Reagent:Amine) | Vary reagent/amine from 1.0 to 1.5 eq. | A slight excess of the coupling reagent or amine can help drive the reaction to completion. |
Troubleshooting Logic Diagram
This diagram provides a logical flow for diagnosing and solving common synthesis problems.
Caption: A decision tree for troubleshooting the synthesis of this compound.
Troubleshooting low yield in N-(2-Cyanophenyl)picolinamide synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of N-(2-Cyanophenyl)picolinamide. The following information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a very low yield. What are the most common general causes?
Low yields in amide coupling reactions are frequently due to several key factors:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid, picolinic acid, must be activated by a coupling reagent to react with the amine, 2-aminobenzonitrile. Insufficient or degraded coupling reagent will lead to a poor yield.
-
Amine Deactivation: 2-aminobenzonitrile can be protonated by picolinic acid, rendering it non-nucleophilic and unable to participate in the coupling reaction. The presence of a suitable non-nucleophilic base is crucial to prevent this.
-
Presence of Water: Moisture in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it to picolinic acid and preventing amide bond formation. It is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere.
-
Suboptimal Reaction Conditions: The choice of solvent, reaction temperature, and reaction time can significantly impact the yield. These parameters often need to be optimized for a specific set of reactants.
Q2: I am observing several side products in my reaction mixture. What are the likely impurities?
When synthesizing this compound, you may encounter the following side products:
-
Unreacted Starting Materials: Residual picolinic acid and 2-aminobenzonitrile are common impurities if the reaction does not go to completion.
-
Symmetrical Anhydride of Picolinic Acid: The activated picolinic acid can react with another molecule of picolinic acid to form an anhydride. This species may not be reactive enough with the amine to form the desired product.
-
Side Reactions involving the Cyano Group: While less common under standard amide coupling conditions, the cyano group of 2-aminobenzonitrile could potentially undergo hydration to the corresponding amide or other transformations under harsh conditions (e.g., high temperatures or presence of strong acids/bases).
-
Formation of a Guanidinium By-product: Some uronium-based coupling reagents (e.g., HBTU, HATU) can react with the amine starting material to form a guanidinium by-product, which consumes the amine and reduces the yield of the desired amide.
Q3: How do I choose the right coupling reagent for my synthesis?
The choice of coupling reagent is critical for achieving a high yield. Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC), and onium salts (e.g., HBTU, HATU, PyBOP).
-
Onium salts (HATU, HBTU): These are often the reagents of choice for difficult couplings as they are highly efficient and can lead to faster reaction times and higher yields with fewer side reactions.[1] HATU is generally considered more reactive than HBTU.[2]
-
Carbodiimides (EDC, DCC): These are more cost-effective options. EDC is advantageous as its urea byproduct is water-soluble, simplifying purification. DCC forms a urea byproduct that is often insoluble and can be removed by filtration. However, carbodiimides can sometimes lead to racemization if chiral centers are present and may require the use of additives like HOBt or OxymaPure to improve efficiency and suppress side reactions.[2]
For the synthesis of picolinamides, onium salt-based reagents like HBTU have been shown to be effective.[3]
Troubleshooting Guide
Issue: Low to No Product Formation
| Potential Cause | Troubleshooting Steps |
| Poor Quality or Insufficient Reagents | - Ensure picolinic acid and 2-aminobenzonitrile are pure and dry. - Use a fresh, high-quality coupling reagent and a suitable non-nucleophilic base (e.g., DIPEA, Et3N). - Verify the stoichiometry of all reagents; a slight excess of the coupling reagent and base may be beneficial. |
| Presence of Moisture | - Use anhydrous solvents (e.g., dry DMF, DCM, or acetonitrile). - Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). However, be cautious as excessive heat can lead to side reactions. |
| Incorrect Order of Reagent Addition | - Pre-activate the picolinic acid with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding the 2-aminobenzonitrile. This can prevent the acid-base reaction between the starting materials. |
Issue: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | - Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the formation of side products. |
| Incorrect Stoichiometry | - Using a large excess of the coupling reagent can sometimes lead to side reactions. Use a slight excess (e.g., 1.1-1.2 equivalents). |
| Reaction with Coupling Reagent | - To minimize the formation of guanidinium byproducts with uronium reagents, add the 2-aminobenzonitrile to the pre-activated picolinic acid. |
Data Presentation
The following table summarizes a hypothetical comparison of different coupling reagents for the synthesis of this compound based on general principles of amide bond formation. Note: This data is illustrative and actual yields may vary depending on the specific experimental conditions.
| Coupling Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| HATU | DIPEA | DMF | 25 | 4 | 85-95 |
| HBTU | DIPEA | Acetonitrile | 25 | 6 | 80-90 |
| EDC/HOBt | Et3N | DCM | 25 | 12 | 70-85 |
| PyBOP | DIPEA | DMF | 25 | 6 | 80-90 |
| SOCl2 | Pyridine | DCM | 0 to 25 | 3 | 60-75 |
Experimental Protocols
Protocol 1: Synthesis of this compound using HATU
This protocol is a general procedure based on standard amide coupling reactions with HATU.
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve picolinic acid (1.0 eq.) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the solution. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amide Coupling: Add 2-aminobenzonitrile (1.0 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acidic solution (e.g., 1M HCl), a mild basic solution (e.g., saturated NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Protocol 2: Synthesis of this compound using Thionyl Chloride
This protocol involves the formation of an acyl chloride intermediate.
-
Acyl Chloride Formation: In a dry round-bottom flask under an inert atmosphere, suspend picolinic acid (1.0 eq.) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.2 eq.) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction. Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amide Formation: Dissolve the resulting crude picolinoyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve 2-aminobenzonitrile (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq.) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical flowchart to guide troubleshooting efforts for low reaction yields.
References
Addressing solubility issues of N-(2-Cyanophenyl)picolinamide in aqueous buffers
Welcome to the technical support center for N-(2-Cyanophenyl)picolinamide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the solubility of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. Based on available data and the compound's structure, its solubility profile is summarized below. It is practically insoluble in water[1].
Table 1: Qualitative Solubility of this compound in Various Solvents.
| Solvent | Solubility Description |
| Water | Practically Insoluble[1] |
| Chloroform | Very Slightly Soluble[1] |
| Glacial Acetic Acid | Sparingly Soluble[1] |
| Methanol | Soluble[1] |
| N,N-Dimethylformamide (DMF) | Very Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Very Soluble |
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. Why is this happening and how can I prevent it?
A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound is highly soluble in organic solvents like DMSO but poorly soluble in aqueous buffers. When the DMSO stock is diluted into the buffer, the final concentration of DMSO is often too low to maintain the compound in solution. To prevent this, you can try several strategies:
-
Decrease the final compound concentration: The simplest approach is to work at a lower final concentration of this compound.
-
Increase the final DMSO concentration: Many cell-based and enzymatic assays can tolerate up to 1% DMSO without significant toxic effects. Check your specific system's tolerance.
-
Use a co-solvent system: A combination of solvents can improve solubility.
-
Employ solubility enhancers: Surfactants or cyclodextrins can be used to increase aqueous solubility.
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to the high solubility of this compound in it. A typical stock solution concentration is 10-20 mM.
Troubleshooting Guides
This section provides detailed troubleshooting for common solubility issues encountered during experiments with this compound.
Issue 1: Compound Precipitation in Aqueous Buffer
Symptoms:
-
Visible precipitate or cloudiness in the well after adding the compound.
-
Inconsistent or non-reproducible assay results.
Troubleshooting Workflow:
References
Technical Support Center: N-(2-Cyanophenyl)picolinamide Stability & Degradation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(2-Cyanophenyl)picolinamide. The information provided is based on established principles of pharmaceutical stability testing and is intended to guide the design and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of conducting stability studies on this compound?
A1: Stability studies are crucial to understand how the quality of this compound changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1][2] These studies help to identify potential degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[2][3][4] This information is vital for developing a stable formulation, selecting appropriate packaging, and defining storage conditions and shelf life.[2]
Q2: What are forced degradation studies and why are they necessary for this compound?
A2: Forced degradation, or stress testing, involves intentionally degrading the drug substance under more severe conditions than accelerated stability studies.[2] These studies are essential for several reasons:
-
To identify likely degradation products that could form under various stress conditions.[2][5]
-
To establish the degradation pathways of the molecule.[2][6]
-
To develop and validate a stability-indicating analytical method that can accurately measure the active ingredient and separate it from any degradation products.[3][5]
Q3: What are the typical stress conditions applied in a forced degradation study for a compound like this compound?
A3: Typical stress conditions include:
-
Acid and Base Hydrolysis: Exposure to acidic and basic solutions (e.g., 0.1N HCl, 0.1N NaOH) at room temperature or elevated temperatures (e.g., 60°C).[4][7]
-
Oxidation: Treatment with an oxidizing agent, most commonly hydrogen peroxide.[4]
-
Thermal Degradation: Exposing the solid drug substance or a solution to high temperatures.[4][8]
-
Photostability: Exposing the drug substance to a combination of UV and visible light, as guided by ICH Q1B.[7][8]
Q4: What analytical techniques are most suitable for analyzing the stability of this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for separating and quantifying the parent drug from its degradation products.[5][8] When coupled with a mass spectrometer (LC-MS), it becomes an indispensable tool for the identification and structural elucidation of unknown degradation products.[9][10][11]
Troubleshooting Guide
Issue 1: No degradation or minimal degradation (<5%) is observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the severity of the stressor. For hydrolysis, increase the concentration of the acid/base or the temperature (e.g., reflux at 60°C).[4][7] For thermal stress, increase the temperature or duration of exposure. |
| The molecule is highly stable under the applied conditions. | While this is a positive finding, for the purpose of developing a stability-indicating method, some degradation is necessary. Consider extending the duration of the stress study.[4] If no degradation is seen after an extended period (e.g., up to 14 days in solution), document the stability of the compound under those conditions.[4] |
| Poor solubility of this compound in the stress medium. | Ensure complete dissolution of the compound. A co-solvent may be used, but it should be confirmed that the co-solvent itself does not cause degradation.[7] |
Issue 2: Excessive degradation (>20%) is observed, making it difficult to identify primary degradation products.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the severity of the stressor. For hydrolysis, decrease the concentration of the acid/base, lower the temperature, or shorten the exposure time. For oxidation, use a lower concentration of the oxidizing agent. |
| High concentration of the drug substance. | While a concentration of 1 mg/mL is often recommended, for highly labile compounds, a lower concentration might be necessary to control the degradation rate.[7] |
Issue 3: New peaks appear in the chromatogram, but it is unclear if they are degradation products.
| Possible Cause | Troubleshooting Step |
| Impurity in the starting material. | Analyze a sample of the unstressed this compound to identify any pre-existing impurities. |
| Interaction with excipients or container closure system. | If working with a formulated product, analyze a placebo under the same stress conditions. Also, consider potential leachables from the container by storing the solution in both upright and inverted positions.[1] |
| Artifacts from the analytical method. | Inject a blank (solvent) that has been subjected to the same stress conditions to rule out artifacts from the mobile phase or solvent degradation. |
Summary of Quantitative Data
As no specific stability data for this compound is publicly available, the following table is provided as a template for researchers to summarize their experimental findings.
| Stress Condition | Duration | Temperature (°C) | % Degradation of this compound | Number of Degradation Products Detected | Observations (e.g., color change, precipitation) |
| 0.1 N HCl | |||||
| 0.1 N NaOH | |||||
| 3% H₂O₂ | |||||
| Thermal (Solid) | |||||
| Thermal (Solution) | |||||
| Photolytic (Solid) | |||||
| Photolytic (Solution) |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for a specified time (e.g., 30 minutes).[4] Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for a specified time (e.g., 30 minutes).[4] Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time. Withdraw samples and dilute for analysis.
-
Thermal Degradation (Solution): Heat the stock solution at a specified high temperature (e.g., 70°C). Withdraw samples at various time points and dilute for analysis.
-
Thermal Degradation (Solid): Place the solid this compound powder in a thermostatically controlled oven at a high temperature. Withdraw samples, dissolve in a suitable solvent, and dilute for analysis.
-
Photolytic Degradation: Expose the solid powder and a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to check for peak purity and identify the emergence of new peaks.
-
For identification of degradation products, collect fractions or use LC-MS analysis.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected stability results.
References
- 1. japsonline.com [japsonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. ijrpp.com [ijrpp.com]
- 5. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. japsonline.com [japsonline.com]
- 10. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions and impurities in N-(2-Cyanophenyl)picolinamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(2-Cyanophenyl)picolinamide. This document addresses common side reactions, impurities, and other challenges that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the amide coupling of picolinic acid and 2-aminobenzonitrile. This reaction typically requires the activation of the carboxylic acid group of picolinic acid using a coupling agent.
Q2: Which coupling agents are most effective for this synthesis?
A2: A variety of coupling agents can be used, including carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), as well as uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The choice of coupling agent can influence reaction time, yield, and impurity profile. Additives like 1-hydroxybenzotriazole (HOBt) are often used with carbodiimides to improve efficiency and minimize side reactions.
Q3: What are the primary impurities I should be aware of?
A3: The main impurities can arise from side reactions involving the starting materials and reagents. These include unreacted picolinic acid and 2-aminobenzonitrile, byproducts from the coupling agent (e.g., dicyclohexylurea if using DCC), and products from side reactions of the starting materials themselves, such as the formation of quinazolinone derivatives from 2-aminobenzonitrile.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the desired product.
Q5: What are the recommended purification techniques for the final product?
A5: Purification of this compound is typically achieved through recrystallization or column chromatography on silica gel. The choice of solvent for recrystallization or the eluent for chromatography will depend on the specific impurities present.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure stoichiometric amounts or a slight excess of the coupling agent and amine are used.- Extend the reaction time and monitor progress by TLC or HPLC.- Check the reaction temperature; some coupling agents require specific temperature ranges for optimal activity. |
| Degradation of coupling agent | - Use fresh, high-quality coupling agents. Carbodiimides, in particular, can be sensitive to moisture.- Store coupling agents under anhydrous conditions and handle them in an inert atmosphere if necessary. |
| Poor quality of starting materials | - Verify the purity of picolinic acid and 2-aminobenzonitrile using appropriate analytical techniques (e.g., NMR, melting point).- Purify starting materials if necessary before use. |
| Suboptimal solvent choice | - Ensure the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.- Common solvents for amide coupling include dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile. The solubility of all reactants should be considered. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Impurity Detected | Possible Cause | Mitigation and Removal Strategies |
| Unreacted Picolinic Acid | Incomplete activation or coupling. | - Increase the amount of coupling agent and/or 2-aminobenzonitrile.- Purify the final product by washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic starting material. |
| Unreacted 2-Aminobenzonitrile | Insufficient amount of activated picolinic acid. | - Ensure at least a stoichiometric amount of picolinic acid and coupling agent are used.- Purify the final product by washing the organic extract with a dilute aqueous acid (e.g., 1M HCl) to remove the basic starting material. |
| Dicyclohexylurea (DCU) (when using DCC) | Inherent byproduct of the DCC coupling reaction. | - DCU has low solubility in many organic solvents and can often be removed by filtration of the reaction mixture.[1] |
| 4-Chloro-N-(2-cyanophenyl)picolinamide | Use of thionyl chloride (SOCl₂) or similar chlorinating agents to activate the picolinic acid can lead to chlorination of the pyridine ring.[2] | - Avoid using thionyl chloride for carboxylic acid activation.- Opt for direct amide coupling agents like HBTU, HATU, or carbodiimides.- If present, this impurity may be separable by column chromatography. |
| Quinazolinone derivatives | Intramolecular cyclization of 2-aminobenzonitrile or the product under certain conditions, potentially catalyzed by acid or base. | - Maintain neutral or near-neutral reaction conditions.- Avoid excessive heat.- Careful selection of the coupling agent and base (if required) is crucial. Purification can be achieved via column chromatography. |
Experimental Protocols
Synthesis of this compound using HBTU
This protocol is a general guideline based on typical amide coupling procedures.
Materials:
-
Picolinic acid
-
2-Aminobenzonitrile
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve picolinic acid (1.0 eq) in anhydrous acetonitrile.
-
Add 2-aminobenzonitrile (1.0-1.2 eq) to the solution.
-
Add HBTU (1.1-1.3 eq) to the mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound.
Data Presentation
Table 1: Comparison of Common Amide Coupling Methods (Qualitative)
| Coupling Method | Typical Reagents | Advantages | Potential Drawbacks/Side Products |
| Carbodiimide | DCC or EDC, HOBt | - Readily available and cost-effective. | - Formation of insoluble urea byproducts (e.g., DCU with DCC).- Potential for racemization if chiral centers are present (not applicable here). |
| Uronium/Aminium Salt | HBTU, HATU, DIPEA | - Fast reaction times.- High yields.- Low risk of racemization. | - More expensive than carbodiimides.- Byproducts are generally water-soluble and easily removed during workup. |
| Acid Chloride | SOCl₂, Oxalyl chloride, Base (e.g., pyridine, triethylamine) | - Highly reactive intermediate leading to fast conversion. | - Harsh conditions for acid chloride formation.- Potential for side reactions on the picoline ring (e.g., chlorination).[2] |
Visualizations
Main Synthesis Pathway
Caption: Main synthetic route to this compound.
Common Side Reaction: Chlorination of Picolinic Acid
Caption: Formation of a chlorinated byproduct with thionyl chloride.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Challenges in scaling up the production of N-(2-Cyanophenyl)picolinamide
Welcome to the Technical Support Center for the synthesis and scale-up of N-(2-Cyanophenyl)picolinamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of this compound. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to support your process development and optimization efforts.
Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up of this compound synthesis.
Issue 1: Decreased Yield Upon Scale-Up
Q1: We are experiencing a significant drop in the yield of this compound when moving from bench-scale to a larger reactor. What are the likely causes and how can we troubleshoot this?
A1: A decrease in yield during scale-up is a common challenge that can be attributed to several factors related to reaction conditions and physical parameters of the larger scale equipment.[1]
Troubleshooting Steps:
-
Mixing and Heat Transfer: Inefficient mixing and heat transfer in larger vessels can lead to localized "hot spots" or areas with poor reagent distribution, promoting side reactions and reducing the formation of the desired product.[1]
-
Solution: Optimize the stirrer speed and impeller design for the larger reactor volume. Consider implementing a more robust temperature control system, such as multiple heating/cooling jackets or internal cooling coils.[1] Continuous flow reactors can also offer better control over mixing and heat transfer at a larger scale.[1]
-
-
Reagent Addition Rate: The rate at which reagents are added can significantly impact the reaction profile. An addition rate that is optimal at a small scale may be too fast or too slow at a larger scale, leading to impurity formation or incomplete reactions.[1]
-
Solution: Conduct a study to optimize the reagent addition rate for the scaled-up process. Utilize a syringe pump or a programmable logic controller (PLC) for precise and controlled addition of critical reagents.[1]
-
-
Solvent Effects: The choice and volume of solvent can influence reaction kinetics and the solubility of intermediates and the final product. A solvent system that is effective for precipitation and isolation at a small scale might not be optimal for handling larger volumes.[1]
-
Solution: Re-evaluate the solvent system for the larger scale. Consider the physical properties of the solvent at different temperatures and its capacity to dissolve reactants and intermediates while allowing for efficient product isolation.
-
Issue 2: Formation of Impurities
Q2: We are observing significant levels of impurities in our crude this compound product after scale-up. How can we identify and minimize these impurities?
A2: The formation of impurities is often exacerbated at a larger scale due to the challenges in maintaining uniform reaction conditions.
Common Impurities and Mitigation Strategies:
-
Unreacted Starting Materials: The presence of unreacted 2-aminobenzonitrile or picolinic acid derivatives is a common issue.
-
Identification: Use analytical techniques such as HPLC, LC-MS, and ¹H NMR to identify and quantify unreacted starting materials.[2]
-
Mitigation: Ensure stoichiometric amounts or a slight excess of the limiting reagent are used. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and ensure completion.[2]
-
-
Side Reactions: Side reactions can become more prevalent during scale-up. For instance, in related amide syntheses, side products can arise from reactions with functional groups on the starting materials or from the coupling reagents themselves.[2]
-
Identification: LC-MS and ¹H NMR are crucial for identifying the structure of unknown byproducts.
-
Mitigation: Maintain strict control over reaction temperature. Elevated temperatures can promote side reactions.[2] Ensure all reactants and solvents are anhydrous if the reaction is moisture-sensitive.[2]
-
Issue 3: Challenges in Purification at Scale
Q3: The column chromatography method we used in the lab is not practical for purifying multi-kilogram batches of this compound. What are the alternative purification strategies for large-scale production?
A3: Scaling up purification requires a shift from chromatography-based methods to more scalable techniques.[1]
Alternative Purification Strategies:
-
Crystallization: This is one of the most effective and scalable methods for purifying solid compounds.
-
Methodology: The selection of an appropriate solvent or solvent system is critical. The ideal solvent should dissolve the crude product at an elevated temperature and allow the pure compound to crystallize upon cooling, leaving impurities in the solution. Common solvent systems for recrystallization include ethanol/water and ethyl acetate/hexanes.[2]
-
-
Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents.
-
Methodology: Multiple extractions may be necessary to achieve the desired level of purity.[1] This method is often used as a preliminary purification step before crystallization.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): While still a form of chromatography, modern prep-HPLC systems are capable of purifying kilogram quantities of material.[1]
-
Considerations: This method can be expensive due to high solvent consumption and the cost of columns. It is often reserved for the final polishing step to achieve very high purity after initial purification by crystallization or extraction.[1]
-
Frequently Asked Questions (FAQs)
Q4: What are the key safety concerns when scaling up the synthesis of this compound?
A4: Scaling up any chemical synthesis introduces new safety challenges. For this compound, consider the following:
-
Toxicity of Reagents: Starting materials like 2-aminobenzonitrile and various coupling reagents can be toxic.[3] Ensure proper personal protective equipment (PPE) is used, and conduct all operations in a well-ventilated area or fume hood.
-
Thermal Runaway: Amide coupling reactions can be exothermic. On a large scale, the heat generated may not dissipate as efficiently as on a small scale, potentially leading to a thermal runaway.[4] Implement robust temperature monitoring and control systems.
-
Handling of Solvents: Large quantities of flammable organic solvents pose a fire hazard. Ensure proper grounding of equipment and use of spark-proof motors.
Q5: How can we ensure batch-to-batch consistency in the production of this compound?
A5: Maintaining consistency across batches is crucial for quality control.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all manufacturing steps.
-
Raw Material Quality: Ensure the purity and consistency of all starting materials and solvents.
-
In-Process Controls (IPCs): Implement IPCs at critical stages of the process to monitor reaction progress, purity, and other key parameters. This allows for adjustments to be made in real-time to ensure the final product meets specifications.
Q6: What analytical methods are recommended for quality control of this compound?
A6: A combination of analytical techniques is recommended for comprehensive quality control.
-
Purity Determination: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product and quantifying impurities.[5]
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the chemical structure of the compound.
-
Residual Solvents: Gas Chromatography (GC) is typically used to quantify the amount of residual solvents in the final product.
Data Presentation
Table 1: Comparison of Purification Methods at Scale
| Purification Method | Scalability | Cost | Purity Achievable | Primary Application |
| Column Chromatography | Low | High (at scale) | Very High | Lab-scale, small batches |
| Crystallization | High | Low | Good to High | Bulk purification |
| Liquid-Liquid Extraction | High | Low | Low to Medium | Initial workup, impurity removal |
| Preparative HPLC | Medium | Very High | Very High | Final polishing, high-value products |
Experimental Protocols
Protocol 1: General Synthesis of this compound (Illustrative)
This is a representative protocol and may require optimization.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-aminobenzonitrile in an appropriate anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Reagent Addition: Slowly add a solution of picolinoyl chloride (or picolinic acid activated with a coupling agent like DCC or HATU) to the reactor while maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Quench the reaction with water or a mild aqueous base. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in the scale-up of this compound production.
References
Technical Support Center: Refining Purification Methods for High-Purity N-(2-Cyanophenyl)picolinamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods for high-purity N-(2-Cyanophenyl)picolinamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the likely impurities?
A1: The most probable and direct synthesis method for this compound is the acylation of 2-aminobenzonitrile with a picolinic acid derivative. This is typically achieved by reacting 2-aminobenzonitrile with picolinoyl chloride in the presence of a base, or by using a coupling agent to facilitate the amide bond formation between 2-aminobenzonitrile and picolinic acid.
Potential Impurities:
-
Unreacted Starting Materials: Residual 2-aminobenzonitrile and picolinic acid (or its derivative).
-
Hydrolysis Products: Picolinic acid if picolinoyl chloride is used and exposed to moisture.
-
Side-Products: Potential for di-acylation of 2-aminobenzonitrile, though sterically hindered.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification, as well as residual coupling agents or bases.
Q2: My purified this compound is an oil or a sticky solid instead of a crystalline powder. What could be the cause and how can I fix it?
A2: The presence of residual solvents or impurities can lower the melting point and prevent crystallization.
Troubleshooting Steps:
-
Trituration: Try triturating the oily product with a non-polar solvent like hexane or pentane. This can help to remove non-polar impurities and induce crystallization.
-
Solvent Removal: Ensure all solvents from the previous steps are thoroughly removed under high vacuum.
-
Purity Check: Analyze the purity of your product. If significant impurities are present, further purification is necessary.
Q3: I am experiencing low recovery of this compound after purification. What are the common reasons for this?
A3: Low recovery can be due to several factors during the purification process.
Potential Causes and Solutions:
-
Solubility in Wash Solvents: The compound may be partially soluble in the solvents used for washing. Use minimal volumes of ice-cold solvents for washing.
-
Irreversible Adsorption: During column chromatography, the compound might be adsorbing too strongly to the stationary phase. Consider using a different stationary phase (e.g., alumina for basic compounds) or adding a modifier to the mobile phase.
-
Premature Crystallization: During recrystallization, the product might be crystallizing out during a hot filtration step. Ensure the solution is kept hot during this process.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Troubleshooting Suggestion |
| Product does not crystallize upon cooling. | - Solution is not saturated.- Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration.- Try adding a seed crystal.- Scratch the inside of the flask with a glass rod at the solvent line.- If impurities are suspected, an additional purification step (e.g., column chromatography) may be needed. |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated and cooling too quickly. | - Use a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low yield of crystals. | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Concentrate the filtrate and cool again to obtain a second crop of crystals.- Choose a solvent in which the compound has lower solubility at cold temperatures. |
| Crystals are colored. | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well). |
Column Chromatography
| Problem | Potential Cause | Troubleshooting Suggestion |
| Poor separation of the product from impurities. | - Inappropriate solvent system.- Column overloading. | - Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for the product.- Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.- Use a larger column or load less crude material. |
| Product is not eluting from the column. | - The mobile phase is not polar enough.- The compound is strongly adsorbed to the silica gel. | - Gradually increase the polarity of the mobile phase. For polar aromatic compounds, adding a small amount of methanol to a dichloromethane or ethyl acetate-based eluent can be effective.[1] |
| Streaking or tailing of the product band. | - The compound is interacting too strongly with the stationary phase.- The compound is not very soluble in the mobile phase. | - Add a small amount of a modifier to the mobile phase. For example, a small amount of triethylamine can help with basic compounds on silica gel.[1] - Choose a mobile phase in which the compound is more soluble. |
| Cracks appearing in the silica gel bed. | - The column was packed unevenly.- The column ran dry. | - Ensure the silica gel is packed as a uniform slurry.- Always maintain a level of solvent above the silica gel bed. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for aromatic amides include ethanol, acetone, or acetonitrile.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot solvent.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
General Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: Silica gel is a common stationary phase. The eluent system should be chosen based on TLC analysis to achieve good separation. For polar aromatic compounds, solvent systems like ethyl acetate/hexane or dichloromethane/methanol are often used.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly, draining the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A general experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Crystallization of N-(2-Cyanophenyl)picolinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of N-(2-Cyanophenyl)picolinamide.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its crystallization?
A1: Understanding the fundamental properties of this compound is crucial for developing a successful crystallization strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉N₃O | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Appearance | White or off-white powder or crystalline powder | [2] |
| Melting Point | 152°C - 156°C | [2] |
| Solubility | - Very soluble in N,N-Dimethylformamide (DMF)- Soluble in methanol- Sparingly soluble in glacial acetic acid- Very slightly soluble in chloroform- Practically insoluble in water | [2] |
| pKa | 10.81 ± 0.70 (Predicted) | [3] |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [3] |
| Boiling Point | 335.5 ± 22.0 °C (Predicted) | [3] |
Q2: I am not getting any crystals, only an amorphous solid. What should I do?
A2: Formation of an amorphous solid suggests that the precipitation is happening too quickly. To promote the growth of an ordered crystal lattice, you need to slow down the crystallization process. Consider the following:
-
Reduce the cooling rate: Allow the solution to cool to room temperature slowly before placing it in a cold bath. Insulating the flask can also help.
-
Use a solvent/anti-solvent system: Dissolve the compound in a good solvent (e.g., methanol) and slowly add an anti-solvent (a solvent in which it is poorly soluble, like water) dropwise at a slightly elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.
-
Reduce the concentration: You may be working with a supersaturated solution that is crashing out too rapidly. Try using a slightly larger volume of solvent.
Q3: My compound is "oiling out" instead of crystallizing. How can I prevent this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase at a temperature above its melting point. To avoid this:
-
Lower the crystallization temperature: Ensure that the solution is saturated at a temperature below the compound's melting point (152-156°C).
-
Use a lower boiling point solvent: This will ensure that the solution is sufficiently cool when saturation is reached.
-
Increase the solvent volume: A more dilute solution may prevent oiling out.
-
Scratch the inside of the flask: Introducing a rough surface can sometimes initiate crystallization.
Q4: Are there any known polymorphs of this compound?
Troubleshooting Guide
This guide provides solutions to common problems encountered during the crystallization of this compound.
| Problem | Question | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | Why are no crystals forming even after cooling the solution? | - The solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent. | - Concentrate the solution: Evaporate some of the solvent to increase the concentration.- Add an anti-solvent: Slowly add a miscible solvent in which the compound is insoluble (e.g., water or a non-polar solvent like hexane if using a moderately polar solvent) until turbidity is observed, then warm slightly to redissolve and cool slowly.- Cool to a lower temperature: Use an ice-salt bath or a freezer to further decrease the temperature.- Induce crystallization: Scratch the inner surface of the flask with a glass rod or add a seed crystal of the compound. |
| Poor Crystal Quality | My crystals are very small (like a fine powder) or needle-like and difficult to filter. How can I get larger crystals? | - Crystallization is occurring too rapidly.- High degree of supersaturation. | - Slow down the cooling process: Allow the solution to cool to room temperature undisturbed on the benchtop before transferring to a cooling bath.- Use a solvent system that provides moderate solubility: The ideal solvent will dissolve the compound when hot but show significantly lower solubility when cold.- Consider vapor diffusion: Dissolve the compound in a small amount of a good solvent (e.g., methanol) in a small vial. Place this vial inside a larger, sealed container with an anti-solvent (e.g., hexane). The anti-solvent vapor will slowly diffuse into the solution, inducing gradual crystallization. |
| Low Yield | I am getting a very low yield of crystals. What could be the reason? | - The compound has significant solubility in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration. | - Choose a more suitable solvent: The ideal solvent should have a steep solubility curve with respect to temperature.- Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.- Cool the filtrate thoroughly: Ensure the crystallization is complete by allowing sufficient time at a low temperature.- Recover from the mother liquor: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. |
| Colored Crystals | The resulting crystals are colored, but the pure compound should be white. How can I remove the color? | - Presence of colored impurities. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.- Perform a second recrystallization: Recrystallizing the colored crystals a second time can often improve the purity and color. |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization from a Single Solvent (Methanol)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small volume of methanol and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer).
-
Achieve Saturation: Continue adding methanol portion-wise until the solid is completely dissolved at the boiling point. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, add a small amount of extra solvent and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be placed in an insulated container.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Solvent/Anti-Solvent Crystallization (Methanol/Water)
-
Dissolution: Dissolve the crude this compound in a minimal amount of warm methanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While stirring, slowly add water (the anti-solvent) dropwise to the warm solution until it becomes persistently cloudy.
-
Redissolution: Add a few drops of methanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to complete the crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold methanol/water mixture (e.g., 50:50 v/v).
-
Drying: Dry the crystals as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for crystallization.
Caption: Decision-making for solvent selection.
References
Troubleshooting inconsistent results in biological assays with N-(2-Cyanophenyl)picolinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Cyanophenyl)picolinamide. The following information is intended to help address common challenges and ensure the generation of reliable and reproducible data in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of action of this compound?
This compound has been described as a potent and selective inhibitor of the NS5B polymerase.[1] This suggests its primary application is in antiviral research, particularly against viruses that utilize an RNA-dependent RNA polymerase, such as the Hepatitis C virus.[1] Its mechanism would involve binding to the polymerase enzyme to prevent the replication of the viral RNA genome.[1]
Q2: What are the basic chemical properties and storage recommendations for this compound?
It is a solid, light yellow to yellow in appearance, with a molecular weight of 223.23 g/mol .[2] For long-term storage, it should be kept in a dry, sealed container at room temperature.[2]
Q3: What is the solubility of this compound?
Proper solubilization is critical for accurate and reproducible results in biological assays. Below is a summary of its known solubility.
| Solvent | Solubility | Reference |
| N,N-Dimethylformamide (DMF) | Very soluble | |
| Methanol | Soluble | |
| Glacial Acetic Acid | Sparingly soluble | |
| Chloroform | Very slightly soluble | |
| Water | Practically insoluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
For cell-based assays, it is recommended to prepare a high-concentration stock solution in a high-purity, anhydrous solvent like DMSO and then dilute it to the final working concentration in the assay medium.[4]
Q4: What is the recommended starting concentration range for in vitro assays?
The optimal concentration will vary depending on the specific assay and cell type. However, for initial screening, a broad concentration range is recommended, typically from nanomolar to micromolar levels.[5] A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) for the desired biological effect.[6]
Troubleshooting Inconsistent Results
Inconsistent results in biological assays with this compound can arise from various factors, from compound handling to assay design. This section provides a systematic approach to troubleshooting common issues.
Issue 1: High Variability in IC50 Values in Antiviral Assays
High variability between experimental repeats is a common challenge. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility | - Visually inspect the stock and working solutions for any precipitation. - Prepare fresh dilutions for each experiment.[6] - Consider a brief sonication of the stock solution to ensure complete dissolution. |
| Cell Health and Density | - Ensure consistent cell seeding density across all plates and experiments.[6] - Use cells within a defined and low passage number range to avoid genetic drift.[6] - Regularly check for mycoplasma contamination. |
| Assay Conditions | - Standardize incubation times with the compound.[6] - Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤0.5%).[3][4] |
| Reagent Quality | - Use high-quality, fresh reagents and culture media. - Avoid repeated freeze-thaw cycles of reagents. |
Issue 2: Compound Appears Inactive in a Polymerase Inhibition Assay
If this compound does not show the expected inhibitory activity, consider the following.
| Potential Cause | Troubleshooting Steps |
| Compound Integrity | - Verify the purity and integrity of the compound using analytical methods like HPLC or LC-MS if possible. - Ensure proper storage conditions have been maintained.[4] |
| Assay Setup | - Confirm the activity of the polymerase enzyme with a known positive control inhibitor.[7] - Optimize the concentrations of the enzyme, substrate (e.g., NTPs), and template RNA. - Ensure the reaction is in the linear range.[8] |
| ATP Concentration | - For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration. Maintain a consistent ATP concentration across all experiments.[8] |
| Off-Target Effects | - The compound may have off-target effects that mask its intended activity. Consider counter-screening against other targets. |
Issue 3: Observed Cytotoxicity at Active Concentrations
Distinguishing specific antiviral activity from general cytotoxicity is crucial.
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | - Determine the cytotoxic concentration (CC50) in parallel with the antiviral effective concentration (EC50) to calculate the selectivity index (SI = CC50/EC50). - A high SI value indicates specific antiviral activity. |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) is below the cytotoxic threshold for your cell line.[5][9] |
| On-Target Toxicity | - The target polymerase might be essential for host cell function, leading to on-target toxicity. This is less likely for viral polymerases but should be considered. |
Experimental Protocols
Protocol 1: General Cell Viability (MTT) Assay
This protocol provides a basic framework for assessing the cytotoxicity of this compound.[10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control (e.g., 0.5% DMSO).[11]
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10][11]
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
While the primary target is viral, the picolinamide scaffold has shown antibacterial activity. This protocol can be used for initial screening.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate with broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
References
- 1. N-(2-Cyanophenyl)pyridine-2-carboxamide | CymitQuimica [cymitquimica.com]
- 2. This compound | 304650-02-0 [amp.chemicalbook.com]
- 3. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ijprajournal.com [ijprajournal.com]
Technical Support Center: Troubleshooting Assay Interference from N-(2-Cyanophenyl)picolinamide
Welcome to the technical support center for identifying and minimizing assay interference from the small molecule N-(2-Cyanophenyl)picolinamide. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve potential artifacts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where might it cause issues in my assays?
A1: this compound is a research chemical with the molecular formula C₁₃H₉N₃O.[1][2] Structurally, it is a derivative of picolinamide. While specific interference data for this compound is not widely published, its chemical structure suggests the potential for several types of assay interference common to small molecules. These can lead to false-positive or false-negative results in a variety of biochemical and cell-based assays.[3][4][5]
Q2: I'm observing unexpected inhibition in my fluorescence-based assay. Could this compound be the cause?
A2: Yes, it's possible. Small molecules can interfere with fluorescence assays in several ways:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of your assay, leading to a false-positive signal.[4][6]
-
Fluorescence Quenching: The compound might absorb the light emitted by your fluorescent probe, causing a decrease in the signal that can be misinterpreted as inhibition (this is also known as the "inner filter effect").[4][6]
To investigate this, you should run control experiments. (See Protocol 1: Screening for Compound Autofluorescence and Quenching).
Q3: My enzymatic assay results are inconsistent when using this compound. What could be the problem?
A3: Inconsistent results in enzymatic assays can stem from several interference mechanisms:
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes by sequestering them.[7] This is a common cause of false positives in high-throughput screening.[7][8]
-
Chemical Reactivity: The compound could be chemically reacting with components of your assay, such as the enzyme (e.g., modifying cysteine residues), the substrate, or cofactors.[9][10] The cyano group, in particular, can sometimes be reactive.
-
Chelation: The picolinamide scaffold has the potential to chelate metal ions that may be essential for your enzyme's activity.[4][11]
Q4: How can I determine if this compound is forming aggregates in my assay?
A4: A common method to test for aggregation-based inhibition is to perform the assay in the presence of a non-ionic detergent, such as Triton X-100.[9] If the inhibitory effect of the compound is significantly reduced or eliminated by the detergent, it is likely due to aggregation. (See Protocol 2: Detergent-Based Assay for Aggregation).
Q5: What are "Pan-Assay Interference Compounds" (PAINS), and could this compound be one?
A5: PAINS are chemical compounds that are frequently identified as "hits" in high-throughput screens but are actually false positives due to their interference with assay technologies.[12] They often contain substructures that are known to be reactive or prone to causing interference. While this compound may not be a classically defined PAIN, it's crucial to perform counter-screens to rule out non-specific activity.[13]
Q6: My dose-response curve for this compound has a very steep slope. What might this indicate?
A6: A steep Hill slope in a dose-response curve can be an indicator of compound aggregation or other non-specific mechanisms of inhibition.[8][9] True inhibitors that bind to a specific site on a target protein typically exhibit a sigmoidal curve with a Hill slope close to 1.
Troubleshooting Experimental Workflows
To systematically identify and mitigate potential assay interference from this compound, follow this logical workflow:
Caption: A logical workflow for troubleshooting assay interference.
Experimental Protocols
Protocol 1: Screening for Compound Autofluorescence and Quenching
Objective: To determine if this compound interferes with the fluorescence readout of an assay.
Methodology:
-
Prepare Compound Plate: Create a serial dilution of this compound in the final assay buffer in a microplate suitable for fluorescence measurements (e.g., black-walled, clear-bottom).[6] Include wells with buffer only as a negative control.
-
Replicate Assay Conditions: Use the same type of microplate and the same final volume per well as your primary assay.
-
Omit Reporter: Do not add the fluorescent reporter dye or biological components (e.g., cells, enzyme) to this plate.
-
Incubate: Incubate the plate under the same conditions (time, temperature) as your main experiment.
-
Measure Autofluorescence: Read the fluorescence of the plate using the same instrument settings (excitation/emission wavelengths, gain) as your primary assay. A significant signal in the compound-containing wells compared to the buffer-only wells indicates autofluorescence.
-
Assess Quenching: In a separate cell-free experiment, mix a constant concentration of your fluorescent dye with the serial dilutions of this compound. A compound-dependent decrease in the fluorescence signal suggests quenching.[6]
Protocol 2: Detergent-Based Assay for Aggregation
Objective: To determine if the observed activity of this compound is due to the formation of colloidal aggregates.
Methodology:
-
Prepare Reagents: Prepare your standard assay mixture and a second identical mixture containing a non-ionic detergent, such as 0.01% Triton X-100.
-
Run Parallel Assays: Perform your standard assay to measure the activity of a range of concentrations of this compound in both the absence and presence of the detergent.
-
Analyze Data: Generate dose-response curves for both conditions. A significant rightward shift in the IC₅₀ value or a complete loss of inhibition in the presence of the detergent is strong evidence that the compound's activity is mediated by aggregation.[9]
Protocol 3: Thiol Reactivity Assay
Objective: To assess if this compound is a reactive compound that may covalently modify proteins.
Methodology:
-
Thiol Probe: Use a thiol-reactive probe such as N-[4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl]maleimide (CPM), which becomes fluorescent upon reaction with a free thiol.[10]
-
Assay Setup: In a microplate, incubate this compound with a thiol-containing small molecule like glutathione (GSH) or dithiothreitol (DTT) in your assay buffer.[10]
-
Add Probe: After a suitable incubation period, add the CPM probe.
-
Measure Fluorescence: A decrease in the fluorescence signal in the presence of this compound compared to a control without the compound suggests that the compound has reacted with the GSH or DTT, making them unavailable to react with the CPM probe.
Protocol 4: Orthogonal Assay Confirmation
Objective: To confirm the biological activity of this compound using a different assay format.
Methodology:
-
Select an Orthogonal Assay: Choose an assay that measures the same biological endpoint but uses a different detection technology.[13] For example, if your primary screen was fluorescence-based, a suitable orthogonal assay might use luminescence, absorbance, or a biophysical method like Surface Plasmon Resonance (SPR).[13]
-
Validate the Orthogonal Assay: Ensure the new assay is robust and gives consistent results with known positive and negative controls.
-
Test this compound: Test the compound in the validated orthogonal assay.
-
Compare Results: If this compound shows consistent activity in both the primary and orthogonal assays, it is more likely to be a true hit.[14] If the activity is not recapitulated, the initial result was likely an artifact of the primary assay technology.
Data Summary Tables
Table 1: Common Interference Mechanisms and Mitigation Strategies
| Interference Mechanism | Potential Cause | Troubleshooting Experiment | Mitigation Strategy |
| Autofluorescence | Compound emits light at assay wavelengths. | Protocol 1: Fluorescence Scan | Use red-shifted dyes; subtract background signal.[6] |
| Fluorescence Quenching | Compound absorbs emitted light. | Protocol 1: Quenching Assay | Lower compound concentration; use top-reading fluorometer.[6] |
| Compound Aggregation | Formation of colloidal particles that sequester protein. | Protocol 2: Detergent Assay | Add detergent (e.g., 0.01% Triton X-100) to assay buffer.[9] |
| Chemical Reactivity | Covalent modification of assay components. | Protocol 3: Thiol Reactivity Assay | Add reducing agents like DTT; perform structural analysis.[10] |
| Chelation | Binding of essential metal ions. | Add excess metal ions or a strong chelator like EDTA as a control.[11] | Modify compound structure to remove chelating moiety. |
Table 2: Interpreting Dose-Response Curve Characteristics
| Curve Characteristic | Possible Indication of Interference | Recommended Action |
| Steep Hill Slope (>1.5) | Compound aggregation, non-specific mechanism. | Perform Protocol 2 (Detergent Assay).[9] |
| Shallow Hill Slope (<0.8) | Multiple binding sites, assay complexity. | Re-evaluate assay setup and buffer conditions. |
| Incomplete Curve (No Plateau) | Compound insolubility, cytotoxicity. | Check compound solubility; run a cytotoxicity counter-assay. |
| Irreproducible Results | Compound instability, aggregation, contamination. | Re-synthesize or purify compound; perform stability checks.[10] |
Signaling Pathway and Workflow Diagrams
Caption: Potential interference points in a typical biochemical assay.
References
- 1. N-(2-Cyanophenyl)pyridine-2-carboxamide | CymitQuimica [cymitquimica.com]
- 2. N-(2-Cyanophenyl)pyridine-2-carboxamide | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gains from no real PAINS: Where ‘Fair Trial Strategy’ stands in the development of multi-target ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of N-(2-Cyanophenyl)picolinamide Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of N-(2-Cyanophenyl)picolinamide.
Disclaimer: this compound is a compound with limited publicly available formulation data. The following guidance is based on established principles for improving the oral bioavailability of poorly water-soluble compounds and may require adaptation based on experimental findings.
I. Frequently Asked Questions (FAQs)
1. What are the main challenges in formulating this compound for oral administration?
Based on its chemical structure (an aromatic amide with a cyanophenyl group), this compound is expected to have low aqueous solubility.[1] Reports indicate it is "practically insoluble in water". This poor solubility is the primary obstacle to achieving adequate oral bioavailability, as the drug must dissolve in the gastrointestinal fluids to be absorbed. Consequently, it is likely a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[2][3][4]
2. What are the initial preformulation studies that should be conducted for this compound?
Before developing a formulation, a thorough preformulation investigation is crucial. Key studies include:
-
Solubility Profiling: Determine the solubility in various pH buffers (pH 1.2, 4.5, 6.8 to mimic the GI tract), water, and biorelevant media like FaSSIF and FeSSIF (Fasted and Fed State Simulated Intestinal Fluid).[5][6][7] This will help in selecting an appropriate formulation strategy and dissolution media.
-
Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify the crystalline form, melting point, and thermal stability. The presence of polymorphs can significantly impact solubility and dissolution.
-
Log P Determination: The octanol-water partition coefficient (log P) will quantify the lipophilicity of the compound, which influences its solubility and permeability. A high log P suggests that lipid-based formulations might be a suitable approach.[8][9]
-
Excipient Compatibility Studies: Assess the physical and chemical compatibility of this compound with a range of common pharmaceutical excipients.[10][11][12][13] This is critical to prevent drug degradation and ensure the stability of the final dosage form.
3. What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
Several strategies can be employed to overcome the poor solubility of this compound:
-
Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the drug particles by reducing their size can enhance the dissolution rate.[14][15]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymeric carrier in an amorphous state can significantly improve its solubility and dissolution.[16][17][18][19] Common carriers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are mixtures of oils, surfactants, and cosolvents that form fine emulsions or microemulsions in the GI tract, facilitating drug solubilization and absorption.[8][9][20][21]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity can increase its aqueous solubility.[15][22][23][24][25]
II. Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low and variable drug dissolution in vitro. | 1. Inadequate formulation strategy for the compound's properties.2. Drug recrystallization during dissolution.3. Insufficient wetting of the drug particles.4. Inappropriate dissolution medium or method parameters. | 1. Re-evaluate the formulation approach based on preformulation data. Consider amorphous solid dispersions or lipid-based systems.2. Incorporate a precipitation inhibitor in the formulation (e.g., HPMC in a solid dispersion).3. Include a surfactant in the formulation or dissolution medium.4. Develop a discriminating dissolution method using biorelevant media (FaSSIF, FeSSIF) and appropriate agitation speeds. |
| Poor in vivo bioavailability despite improved in vitro dissolution. | 1. Drug precipitation in the GI tract.2. First-pass metabolism.3. P-glycoprotein (P-gp) efflux.4. Poor membrane permeability (if BCS Class IV). | 1. Formulate with precipitation inhibitors. For SEDDS, ensure the emulsion is stable upon dilution.2. Investigate the metabolic profile of the compound. Prodrug strategies may be necessary.3. Include P-gp inhibitors in the formulation (some excipients have this property).4. Incorporate permeation enhancers in the formulation, but with caution regarding potential toxicity. |
| Physical or chemical instability of the formulation. | 1. Incompatible excipients.2. Amorphous form converting back to a crystalline state.3. Oxidation or hydrolysis of the drug.4. Inappropriate storage conditions. | 1. Conduct thorough excipient compatibility studies. The amide functional group can be susceptible to hydrolysis.[1][11]2. Select a polymer for ASDs with a high glass transition temperature (Tg) and store the formulation in low humidity conditions.3. Include antioxidants or buffering agents in the formulation. Package in moisture-protective materials.4. Perform stability studies under accelerated and long-term conditions to determine appropriate storage. |
| Difficulty in preparing a stable amorphous solid dispersion. | 1. Poor miscibility between the drug and the polymer.2. Low glass transition temperature (Tg) of the mixture.3. Use of an inappropriate solvent system for solvent evaporation or spray drying. | 1. Screen various polymers to find one with good miscibility with this compound.2. Select a polymer with a high Tg or use a combination of polymers.3. Optimize the solvent system to ensure both drug and polymer are fully dissolved and to control the evaporation rate. |
| Inconsistent results in animal pharmacokinetic studies. | 1. High inter-animal variability.2. Issues with the dosing vehicle or administration technique.3. Inaccurate bioanalytical method. | 1. Increase the number of animals per group. Ensure consistent fasting/fed states.2. Ensure the drug is homogeneously suspended or dissolved in the vehicle. Use appropriate gavage techniques.3. Validate the bioanalytical method for accuracy, precision, linearity, and stability in the biological matrix. |
III. Data Presentation
Table 1: Illustrative Solubility Data for this compound
(Note: The following data are hypothetical and for illustrative purposes only. Actual experimental values must be determined.)
| Medium | pH | Solubility (µg/mL) |
| Purified Water | ~7.0 | < 1 |
| 0.1 N HCl | 1.2 | 2.5 |
| Acetate Buffer | 4.5 | 1.8 |
| Phosphate Buffer | 6.8 | 1.5 |
| FaSSIF | 6.5 | 15 |
| FeSSIF | 5.0 | 45 |
Table 2: Illustrative Comparison of In Vitro Dissolution of Different this compound Formulations
(Note: The following data are hypothetical and for illustrative purposes only. Actual experimental values must be determined.)
| Formulation | Time (min) | % Drug Dissolved (in FaSSIF) |
| Unformulated API | 15 | 5% |
| 30 | 8% | |
| 60 | 12% | |
| Micronized API | 15 | 25% |
| 30 | 40% | |
| 60 | 55% | |
| Solid Dispersion (1:4 API:PVP K30) | 15 | 70% |
| 30 | 85% | |
| 60 | 95% | |
| SEDDS Formulation | 15 | 90% |
| 30 | 98% | |
| 60 | >99% |
Table 3: Illustrative Pharmacokinetic Parameters of this compound Formulations in Rats
(Note: The following data are hypothetical and for illustrative purposes only. Actual experimental values must be determined.)
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 | 2.0 | 300 | 100% (Reference) |
| Solid Dispersion | 10 | 250 | 1.0 | 1500 | 500% |
| SEDDS Formulation | 10 | 350 | 0.5 | 2100 | 700% |
IV. Experimental Protocols & Visualizations
Excipient Compatibility Study
Methodology:
-
Prepare binary mixtures of this compound and each excipient (e.g., lactose, microcrystalline cellulose, PVP, HPMC, magnesium stearate) in a 1:1 ratio.
-
Prepare a physical mixture by gentle blending.
-
Prepare a "stressed" sample by adding 5% w/w of water to another binary mixture to accelerate potential interactions.
-
Store all samples at accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2 and 4 weeks).
-
At each time point, analyze the samples by HPLC for the appearance of degradation products and by DSC to detect any physical interactions (e.g., changes in melting point).
Solid Dispersion Preparation (Solvent Evaporation Method)
Methodology:
-
Dissolve this compound and a carrier polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol) at a specific ratio (e.g., 1:4 w/w).
-
Ensure complete dissolution of both components.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.
-
Characterize the solid dispersion using DSC and XRPD to confirm the amorphous nature of the drug.
In Vivo Pharmacokinetic Study in Rats
Methodology:
-
Fast male Sprague-Dawley rats overnight before dosing.
-
Divide the rats into groups (e.g., n=6 per group) to receive different formulations (e.g., aqueous suspension, solid dispersion, SEDDS).
-
Administer the formulations orally via gavage at a specific dose (e.g., 10 mg/kg).
-
Collect blood samples (~0.2 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
References
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. API and Excipients Compatibility Studies - Protheragen [protheragen.ai]
- 13. chemintel360.com [chemintel360.com]
- 14. mdpi.com [mdpi.com]
- 15. Inclusion Complexes of Non-Steroidal Anti-Inflammatory Drugs with Cyclodextrins: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. researchgate.net [researchgate.net]
- 21. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Picolinamide modified β-cyclodextrin/Pd (II) complex: Asupramolecular catalyst for Suzuki-Miyaura coupling of aryl, benzyl and allyl halides with arylboronic acids in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. oatext.com [oatext.com]
- 24. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Enhancing Target Specificity of N-(2-Cyanophenyl)picolinamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the target specificity of N-(2-Cyanophenyl)picolinamide and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when starting a project to modify this compound for enhanced target specificity?
A1: Before initiating modifications, it is crucial to establish a baseline understanding of your parent compound. This includes confirming the expression and activity of the intended target in your chosen experimental model, such as a specific cell line. Techniques like Western blotting can be used to verify the presence and phosphorylation status of a target kinase.[1] If the target is not adequately expressed or active, selecting a more suitable cell model is advisable.[1] Furthermore, a thorough understanding of the inhibitor's physicochemical properties is essential to ensure factors like cell permeability do not complicate downstream assays.[1]
Q2: My lead compound, a derivative of this compound, shows high potency in biochemical assays but is less effective in cell-based assays. What are the potential reasons for this discrepancy?
A2: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Compound Instability: The molecule might be unstable in the cellular environment or rapidly metabolized.
-
High Protein Binding: The compound may bind to plasma proteins in the cell culture medium, reducing its free concentration.
-
Efflux by Transporters: The compound could be actively pumped out of the cell by efflux transporters.
-
High Cellular ATP Concentration: For ATP-competitive inhibitors, the high concentration of ATP within cells (millimolar range) can outcompete the inhibitor, leading to a significant drop in apparent potency compared to biochemical assays where ATP concentrations are typically at or below the Km value.[2]
Q3: How can I differentiate between on-target and off-target effects of my modified picolinamide compound?
A3: Distinguishing on-target from off-target effects is critical for validating your lead compound. Several experimental strategies can be employed:
-
Use a Structurally Unrelated Inhibitor: If a different inhibitor targeting the same protein produces the same phenotype, it strengthens the evidence for on-target activity.[1]
-
Rescue Experiments: The observed phenotype should be reversible by expressing a form of the target protein that is resistant to the inhibitor.[1]
-
Titration of the Inhibitor: Use the lowest effective concentration of the compound that elicits the desired effect on the target.[1] A clear correlation between the dose-response of target inhibition and the cellular phenotype supports an on-target mechanism.[1]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.
-
Proteomic Profiling: Advanced techniques like chemical proteomics can identify both intended and unintended protein interactions across the cellular proteome, providing a broad view of your compound's specificity.[3]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Troubleshooting Steps |
| Reagent Variability | Ensure the purity and activity of the target enzyme are consistent between batches. Qualify each new lot of enzyme and substrate. Maintain a consistent ATP concentration, ideally at or near the Km value for the kinase, as IC50 values of ATP-competitive inhibitors are sensitive to ATP levels.[2][4] |
| Assay Conditions | Strictly control incubation times to ensure the reaction remains in the linear range (typically <20% substrate conversion). Use a calibrated incubator and ensure consistent temperature throughout the assay plate, as enzyme activity is highly temperature-dependent. |
| Inhibitor Solubility and Stability | Confirm that the inhibitor is fully dissolved in the solvent (e.g., DMSO) and then properly diluted in the assay buffer. Poor solubility can lead to inaccurate concentrations.[4] Prepare fresh inhibitor solutions and store them appropriately to avoid degradation.[1] |
| Plate Reader and Pipetting Errors | Use a consistent plate type and perform a pre-read to check for plate-specific artifacts. Calibrate and regularly service pipettes to ensure accurate and precise liquid handling.[4] |
Issue 2: No or Low Inhibitory Activity Observed
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | Verify the activity of your enzyme stock using a known positive control inhibitor.[1] |
| Incorrect Buffer Composition | Ensure all components of the kinase buffer (e.g., HEPES pH 7.5, MgCl₂, DTT) are at the correct concentrations, as the buffer is crucial for enzyme activity.[4] |
| Substrate Issues | Confirm the integrity, purity, and concentration of the substrate. Ensure peptide substrates are soluble in the assay buffer.[4] |
| Degraded ATP | Use a fresh stock of ATP, as it can degrade over time, leading to lower enzyme activity.[4] |
| Ineffective Inhibitor Concentration | Perform a wide dose-response experiment to determine the optimal concentration range for inhibition.[1] |
Experimental Protocols
Protocol 1: Luminescence-Based Biochemical Kinase Inhibition Assay
This protocol is adapted from methods utilizing assays like ADP-Glo™ to measure the inhibitory activity of a compound against a target kinase by quantifying the amount of ADP produced.[4]
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Kinase Solution: Dilute the recombinant active kinase to a 2X working concentration in kinase buffer.
-
Substrate/ATP Solution: Prepare a 4X solution of the peptide substrate and ATP in kinase buffer. The final ATP concentration should ideally be at the Km for the kinase.
-
Inhibitor Solutions: Prepare serial dilutions of the this compound derivative in 100% DMSO. Then, dilute these solutions in the kinase buffer to a 4X final concentration.
-
Detection Reagent: Prepare the ADP-Glo™ reagent system according to the manufacturer's instructions.
2. Assay Procedure:
-
Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate. For positive controls (no inhibition), add 5 µL of buffer with DMSO.
-
Add 10 µL of the 2X kinase solution to all wells except the negative controls (background). For negative controls, add 10 µL of kinase buffer.
-
Initiate the reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes. Ensure the reaction is in the linear range.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent system. This involves two steps: first, depleting the remaining ATP, and second, converting the generated ADP to ATP, which is then measured in a luciferase/luciferin reaction.[4]
-
Measure luminescence using a plate reader.
3. Data Analysis:
-
The luminescence signal is proportional to the ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Cellular Target Inhibition
This protocol assesses the ability of a modified this compound to inhibit a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[4]
1. Cell Culture and Treatment:
-
Culture an appropriate cell line (e.g., A549, HepG2) to 70-80% confluency.[4][5]
-
Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein of the downstream target and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
4. Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.
-
Compare the normalized signals of inhibitor-treated samples to the vehicle control to determine the extent of target inhibition.
Visualizations
Caption: Workflow for modifying and validating this compound specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selvita.com [selvita.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the bioactivity of N-(2-Cyanophenyl)picolinamide with other picolinamides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The picolinamide scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. This guide provides a comparative analysis of the bioactivity of various picolinamide derivatives, with a focus on their anticancer and histone deacetylase (HDAC) inhibitory properties. While specific experimental data on the bioactivity of N-(2-Cyanophenyl)picolinamide is not extensively available in the public domain, this document serves as a resource for researchers by comparing the performance of structurally related picolinamides. The information presented herein, including quantitative data, detailed experimental protocols, and mechanistic diagrams, is intended to support further investigation and drug discovery efforts centered around this promising class of compounds.
Comparative Bioactivity of Picolinamide Derivatives
Picolinamide derivatives have been extensively studied and have shown significant potential in various therapeutic areas. The following tables summarize the quantitative bioactivity of representative picolinamide compounds, primarily focusing on their anticancer and HDAC inhibitory activities.
Anticancer Activity of Picolinamide Derivatives
Picolinamide derivatives have emerged as a promising class of anticancer agents, with various analogues exhibiting potent activity against a range of cancer cell lines.[1] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and Aurora kinases.[2][3]
Table 1: In Vitro Anticancer Activity of Selected Picolinamide Derivatives
| Compound | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound 6p (N-methylpicolinamide-4-thiol derivative) | HepG2 (Liver) | MTT Assay | 2.23 | [4] |
| HCT-116 (Colon) | MTT Assay | 9.14 | [4] | |
| SW480 (Colon) | MTT Assay | 8.78 | [4] | |
| SPC-A1 (Lung) | MTT Assay | 9.61 | [4] | |
| A375 (Melanoma) | MTT Assay | 6.97 | [4] | |
| Sorafenib (Reference Drug) | HepG2 (Liver) | MTT Assay | 16.30 | [4] |
| Compound 7h (Picolinamide-thiourea derivative) | A549 (Lung) | Not Specified | IC50: 0.087 | [2] |
| Compound 9a (Picolinamide-dithiocarbamate derivative) | A549 (Lung) | Not Specified | IC50: 0.027 | [2] |
| Compound 9l (Picolinamide-dithiocarbamate derivative) | A549 (Lung) | Not Specified | IC50: 0.094 | [2] |
| Sorafenib (Reference Drug) | A549 (Lung) | Not Specified | IC50: 0.180 | [2] |
| Compound 46 (4-(4-aminophenoxy)picolinamide derivative) | A549 (Lung) | Not Specified | IC50: 0.26 | [5] |
| Cabozantinib (Reference Drug) | A549 (Lung) | Not Specified | IC50: 0.62 | [5] |
Histone Deacetylase (HDAC) Inhibitory Activity of Picolinamide Derivatives
HDAC enzymes are critical regulators of gene expression and are validated targets in cancer therapy.[6] Several picolinamide-based compounds have been identified as potent HDAC inhibitors.
Table 2: In Vitro HDAC Inhibitory Activity of Selected Picolinamide Derivatives
| Compound | HDAC Isoform | IC50 (nM) | Reference |
| Compound 6d (ortho-aminoanilide derivative) | HDAC1 | 13.2 | [7] |
| HDAC2 | 77.2 | [7] | |
| HDAC3 | 8,908 | [7] | |
| Compound 6g (ortho-aminoanilide derivative) | HDAC1 | 93.5 | [7] |
| HDAC2 | 118.3 | [7] | |
| Compound 6i (ortho-aminoanilide derivative) | HDAC1 | 329.4 | [7] |
| HDAC2 | 227.6 | [7] | |
| PCI-34051 | HDAC8 | 10 | [8] |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).[10] Include a vehicle control (e.g., DMSO).[10]
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10][11]
-
Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 or GI50 values.[10]
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.[12][13]
Principle: The assay utilizes a fluorogenic substrate that is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is inversely proportional to the HDAC activity.[12]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and the recombinant HDAC enzyme in the assay buffer.[12]
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, the test compound (or vehicle control), and the diluted HDAC enzyme.[12]
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the compound to interact with the enzyme.[12]
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.[12]
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).[12][14]
-
Signal Development: Add a developer solution containing a stop reagent (e.g., Trichostatin A) to terminate the reaction and initiate the development of the fluorescent signal.[12]
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).[12][13]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control to determine the IC50 value.[12]
Visualizing the Mechanism of Action
Signaling Pathway of HDAC Inhibition in Cancer Therapy
The following diagram illustrates the general mechanism by which HDAC inhibitors exert their anticancer effects.
Caption: General mechanism of HDAC inhibitors in cancer therapy.
Experimental Workflow for In Vitro Bioactivity Screening
The following diagram outlines a typical workflow for the initial in vitro screening of picolinamide derivatives for anticancer and HDAC inhibitory activity.
Caption: Workflow for in vitro bioactivity screening.
References
- 1. ijsat.org [ijsat.org]
- 2. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening of selective histone deacetylase inhibitors by proteochemometric modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
- 12. benchchem.com [benchchem.com]
- 13. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validating the Biological Target of N-(2-Cyanophenyl)picolinamide in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological target of the novel compound N-(2-Cyanophenyl)picolinamide. Based on scaffold analysis of known inhibitors, we hypothesize that this compound targets Tankyrase (TNKS) , a key regulator of the Wnt/β-catenin signaling pathway.[1][2][3] This document outlines a series of experiments to test this hypothesis, comparing the potential efficacy of this compound with established Tankyrase inhibitors.
Introduction to Tankyrase and Its Role in Wnt/β-catenin Signaling
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][4] They play a crucial role in cellular processes by marking target proteins for ubiquitination and subsequent degradation. A key substrate of Tankyrase is Axin, a scaffold protein in the β-catenin destruction complex.[1][5] In the absence of a Wnt signal, this complex phosphorylates β-catenin, leading to its degradation. However, Tankyrase-mediated PARsylation of Axin leads to its degradation, thereby stabilizing β-catenin. This allows β-catenin to translocate to the nucleus and activate the transcription of Wnt target genes, which are often implicated in cancer development.[2][5]
Inhibition of Tankyrase is therefore a promising therapeutic strategy to downregulate Wnt/β-catenin signaling in diseases where this pathway is aberrantly activated.[1][2]
Comparative Analysis of Tankyrase Inhibitors
To validate this compound as a Tankyrase inhibitor, its performance should be benchmarked against well-characterized inhibitors. The following table summarizes the reported inhibitory concentrations (IC50) of established Tankyrase inhibitors.
| Compound | Target(s) | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Wnt Pathway Cellular IC50 (nM) | Key Characteristics & References |
| This compound (Hypothetical) | TNKS1/2 | To be determined | To be determined | To be determined | Putative Tankyrase inhibitor based on picolinamide scaffold. |
| XAV939 | TNKS1/2 | 11 | 4 | ~30 (in DLD-1 cells) | Binds to the nicotinamide subsite; also inhibits PARP1/2 at higher concentrations.[3][6] |
| G007-LK | TNKS1/2 | 46 | 25 | 50 (cellular IC50) | Potent and selective; binds to the adenosine subsite.[3][7] |
| IWR-1 | TNKS1/2 | 131 | 56 | 180 (in L-Wnt-STF cells) | Binds to the adenosine subsite; selective over PARP1/2.[3][6] |
| WIKI4 | TNKS1/2 | 26 | <10 | Not specified | Potent inhibitor binding to the adenosine subsite.[6] |
Experimental Protocols for Target Validation
The following section details the experimental protocols necessary to validate the engagement and inhibitory effect of this compound on Tankyrase in a cellular context.
Wnt/β-catenin Signaling Luciferase Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway. Inhibition of Tankyrase is expected to decrease the luciferase signal in cells stimulated with a Wnt ligand.
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density of 3.5 x 10^4 cells/well.[8]
-
Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[1][9]
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or control inhibitors (XAV939, G007-LK, IWR-1).
-
Include a vehicle control (e.g., DMSO).
-
-
Wnt Pathway Stimulation:
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated, Wnt3a-stimulated control.
-
Determine the IC50 value for each compound by fitting the dose-response data to a four-parameter logistic equation.
-
Western Blot Analysis for Axin and β-catenin Stabilization
This experiment directly assesses the effect of Tankyrase inhibition on the protein levels of Axin (which should be stabilized) and β-catenin (which should be degraded).
Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line with active Wnt signaling (e.g., DLD-1, SW480) in 6-well plates.
-
Treat the cells with varying concentrations of this compound or control inhibitors for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[13]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Axin2, total β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[13][14][15]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.[11]
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[4][16][17]
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HEK293T) to high density.
-
Treat the cells with this compound or a vehicle control for 1 hour at 37°C.[18]
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermocycler.[18]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.[4]
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction) and analyze the amount of soluble Tankyrase protein at each temperature by Western blotting, using a specific anti-Tankyrase antibody.
-
-
Data Analysis:
-
Quantify the band intensities and plot the percentage of soluble Tankyrase as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates direct binding and stabilization of Tankyrase.
-
Visualizations
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway and the proposed mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for validating Tankyrase as the biological target of this compound.
References
- 1. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening [mdpi.com]
- 6. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. origene.com [origene.com]
- 13. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The nonredundant nature of the Axin2 regulatory network in the canonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stabilisation of β-Catenin Downstream of T Cell Receptor Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Picolinamide Derivatives as Kinase Inhibitors
A comparative analysis of N-(2-Cyanophenyl)picolinamide derivatives reveals a significant gap in publicly available research, hindering a direct structure-activity relationship (SAR) study for this specific class of compounds. Despite extensive searches of scientific literature and chemical databases, no dedicated studies detailing the synthesis, biological evaluation, and SAR of this compound derivatives were identified.
However, the broader family of picolinamide derivatives has been extensively investigated as a promising scaffold for the development of potent kinase inhibitors, particularly in the context of anticancer drug discovery. This guide, therefore, provides a comparative analysis of several classes of picolinamide derivatives that have been explored as kinase inhibitors, offering insights into the general SAR principles governing their activity. The data presented here is compiled from various studies on related picolinamide analogs, which can serve as a valuable reference for researchers interested in the design of novel kinase inhibitors based on the picolinamide core.
Picolinamide Derivatives as Kinase Inhibitors: A Comparative Overview
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The picolinamide scaffold has proven to be a versatile starting point for the design of inhibitors targeting various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinases.
Comparative Biological Activity of Picolinamide Derivatives
The following table summarizes the in vitro activity of different series of picolinamide derivatives against various cancer cell lines and kinases. This data highlights how modifications to the core picolinamide structure influence their biological potency.
| Compound Class | Target/Cell Line | Key Structural Features | IC50/Inhibition | Reference |
| Picolinamide-(thio)urea/dithiocarbamate Hybrids | VEGFR-2 | Varied (thio)urea and dithiocarbamate moieties | 7h: 87 nM9a: 27 nM9l: 94 nM | [1] |
| A549 (Lung Carcinoma) | 7h: >100 µM9a: 3.8 µM9l: 11.2 µM | [1] | ||
| N-Methyl-picolinamide-4-thiol Derivatives | Aurora-B Kinase | Substitution on the terminal phenyl ring | 6p: 87% inhibition at 10 µM | [2][3] |
| HepG2 (Liver Carcinoma) | 6p: 2.23 µM | [2][3] | ||
| HCT-116 (Colon Carcinoma) | 6p: 9.14 µM | [2][3] | ||
| 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives | HepG2 (Liver Carcinoma) | Various benzamido groups | 5q: Not specified | [4] |
| HCT116 (Colon Carcinoma) | 5q: Not specified | [4] |
Key SAR Observations:
-
Picolinamide-(thio)urea/dithiocarbamate Hybrids: The nature of the linker and the terminal aromatic group significantly impacts VEGFR-2 inhibitory activity. Compound 9a , featuring a urea linker and a specific substitution pattern, demonstrated the most potent VEGFR-2 inhibition in its series.[1]
-
N-Methyl-picolinamide-4-thiol Derivatives: Modifications on the terminal benzamido phenyl ring were explored. Compound 6p emerged as a potent and broad-spectrum anti-proliferative agent, with selective inhibitory activity against Aurora-B kinase.[2][3]
-
4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives: This series showed promising anti-proliferative activity against liver and colon cancer cell lines, with analog 5q identified as a potent candidate.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are representative experimental protocols for key assays used in the evaluation of picolinamide-based kinase inhibitors.
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Reagents and Materials: Recombinant human VEGFR-2, ATP, poly(Glu, Tyr) 4:1 substrate, HTRF KinEASE-TK kit reagents.
-
Procedure:
-
The test compounds are serially diluted in DMSO.
-
VEGFR-2 enzyme, the substrate, and the test compound are incubated in a kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
After incubation, the reaction is stopped, and the level of substrate phosphorylation is measured using HTRF detection.
-
IC50 values are calculated from the dose-response curves.[1]
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT reagent is added to each well and incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 values are determined by plotting the percentage of cell viability against the compound concentration.[2][3][4]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.
Hypothesized VEGFR-2 Signaling Pathway Inhibition
The following diagram illustrates the hypothesized mechanism by which picolinamide derivatives may inhibit the VEGFR-2 signaling cascade, a critical pathway in angiogenesis.
Caption: Hypothesized inhibition of the VEGFR-2 signaling cascade by picolinamide derivatives.
General Workflow for SAR Studies
The systematic process of conducting structure-activity relationship studies is depicted in the following workflow diagram.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
References
- 1. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative analysis of different synthetic routes for N-(2-Cyanophenyl)picolinamide
A Comparative Analysis of Synthetic Routes for N-(2-Cyanophenyl)picolinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of this compound, a key intermediate in pharmaceutical research. The routes compared are traditional amide coupling and the palladium-catalyzed Buchwald-Hartwig amination. This document outlines detailed experimental protocols, presents comparative data, and includes visualizations to aid in the selection of the most suitable synthetic strategy.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. The formation of the central amide bond is the key transformation in its synthesis, which can be achieved through several established methods. This guide focuses on a comparative evaluation of two powerful and widely used synthetic strategies: direct amide coupling of picolinic acid with 2-aminobenzonitrile and the Buchwald-Hartwig cross-coupling reaction.
Comparative Data
The selection of a synthetic route often depends on a variety of factors including yield, purity, reaction conditions, cost of reagents, and scalability. Below is a summary of expected quantitative data for the two primary synthetic routes to this compound, based on typical outcomes for these reaction types.
| Parameter | Route 1: Amide Coupling (HATU-mediated) | Route 2: Buchwald-Hartwig Amination |
| Starting Materials | Picolinic acid, 2-Aminobenzonitrile | 2-Bromopyridine, 2-Aminobenzonitrile |
| Typical Yield | 85-95% | 75-90% |
| Purity | >98% (after chromatography) | >97% (after chromatography) |
| Reaction Time | 2-4 hours | 12-24 hours |
| Reaction Temperature | Room Temperature | 80-110 °C |
| Key Reagents | HATU, DIPEA | Pd₂(dba)₃, Xantphos, NaOtBu |
| Advantages | Mild conditions, short reaction time | High functional group tolerance |
| Disadvantages | Cost of coupling reagent | Cost of catalyst and ligand, higher T |
Experimental Protocols
Route 1: Amide Coupling via HATU-Mediated Synthesis
This method involves the direct coupling of picolinic acid and 2-aminobenzonitrile using a uronium-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high efficiency and suppression of side reactions.
Materials:
-
Picolinic acid
-
2-Aminobenzonitrile
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of picolinic acid (1.0 eq) in anhydrous DMF, add 2-aminobenzonitrile (1.0 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.1 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction provides a powerful alternative for the formation of the C-N bond between an aryl halide (2-bromopyridine) and an amine (2-aminobenzonitrile).
Materials:
-
2-Bromopyridine
-
2-Aminobenzonitrile
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Add 2-bromopyridine (1.0 eq) and 2-aminobenzonitrile (1.2 eq).
-
Add anhydrous toluene and stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Synthetic Pathways
The following diagrams illustrate the two synthetic routes for this compound.
Benchmarking N-(2-Cyanophenyl)picolinamide Against Known VEGFR-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of picolinamide-based compounds, with a focus on data related to N-(2-Cyanophenyl)picolinamide analogs, against established Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The data presented is intended to assist researchers in evaluating the potential of this chemical scaffold in the context of anti-angiogenic drug discovery.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of a representative picolinamide derivative against VEGFR-2 and selected cancer cell lines, benchmarked against well-known, clinically relevant VEGFR-2 inhibitors.
| Compound | VEGFR-2 IC50 (nM) | A549 (Lung Carcinoma) IC50 (µM) | HepG2 (Hepatocellular Carcinoma) IC50 (µM) |
| Picolinamide Derivative (8l) | 290 | 13.2 | 18.2 |
| Sorafenib | 90 | 19.3 | 29.0 |
| Axitinib | 0.2 | 22.4 | 38.7 |
| Sunitinib | 80 | Not Reported | Not Reported |
| Pazopanib | 30 | Not Reported | Not Reported |
| Lenvatinib | 4 | Not Reported | 0.42 |
| Regorafenib | 4.2 | Not Reported | Not Reported |
| Cabozantinib | 0.035 | Not Reported | Not Reported |
| Vandetanib | 40 | 2.7 | Not Reported |
Note: Data for the picolinamide derivative and its corresponding Sorafenib and Axitinib antiproliferative data are from a 2018 study on novel picolinamide-based derivatives as VEGFR-2 kinase inhibitors. Other IC50 values are compiled from various publicly available sources and may have been determined under different experimental conditions.
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 kinase activity.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The remaining ATP after the kinase reaction is quantified using a luminescence-based method, where the light signal is inversely proportional to the kinase activity.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test Compound (e.g., this compound analog)
-
Kinase-Glo® MAX Reagent
-
White 96-well plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Master Mixture Preparation: For each reaction, prepare a master mixture containing 5x Kinase Buffer, ATP, PTK substrate, and sterile deionized water.
-
Plate Setup:
-
Add the master mixture to each well of a white 96-well plate.
-
To "Test Wells," add serial dilutions of the test compound.
-
To "Positive Control" wells (no inhibitor), add buffer with the same final concentration of the vehicle (e.g., DMSO) as the test wells.
-
To "Blank" wells (no enzyme), add the inhibitor buffer.
-
-
Enzyme Addition:
-
To the "Test Wells" and "Positive Control" wells, add the diluted VEGFR-2 enzyme.
-
To the "Blank" wells, add 1x Kinase Buffer.
-
-
Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.
-
Luminescence Detection:
-
After incubation, add Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC50 value.
HUVEC Proliferation Assay
This protocol describes a cell-based assay to evaluate the anti-proliferative effect of a test compound on Human Umbilical Vein Endothelial Cells (HUVECs).
Principle: This assay measures the ability of a compound to inhibit the proliferation of HUVECs, which is a key process in angiogenesis. Cell viability and proliferation can be quantified using methods such as the MTT assay or BrdU incorporation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A
-
Test Compound
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or BrdU Labeling Reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5-1% FBS) and incubate for 4-6 hours to synchronize the cells.
-
Treatment:
-
Prepare serial dilutions of the test compound in the low-serum medium.
-
Add the test compound to the respective wells.
-
Add VEGF-A to all wells except the negative control to stimulate proliferation.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Quantification of Proliferation (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of cell viability against the log concentration of the test compound.
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade and the point of inhibition.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical workflow for the evaluation of potential VEGFR-2 inhibitors.
Logical Comparison of VEGFR-2 Inhibitors
Caption: Classification of VEGFR-2 inhibitors and the position of the picolinamide scaffold.
Comparative Analysis of Off-Target Effects: N-(2-Cyanophenyl)picolinamide and Alternative VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target effects of picolinamide-based kinase inhibitors, using a representative compound, with established multi-kinase inhibitors Sorafenib and Axitinib. The focus is on providing quantitative data, detailed experimental protocols, and clear visualizations to aid in the evaluation of these compounds for drug development purposes.
Introduction
N-(2-Cyanophenyl)picolinamide belongs to a class of chemical compounds known as picolinamides, which have been investigated for their therapeutic potential, particularly as kinase inhibitors. A key target for many picolinamide derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. While potent on-target activity is desirable, understanding the off-target effects of any potential therapeutic is crucial for predicting its safety profile and potential for adverse effects. This guide compares a potent picolinamide-based multi-kinase inhibitor with two widely used VEGFR-2 targeting drugs, Sorafenib and Axitinib, to provide a comprehensive overview of their relative selectivity and cellular effects.
Data Presentation
Table 1: Kinase Inhibition Profile
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of a representative picolinamide derivative (Compound 6, a potent benzothiazole derivative containing a picolinamide moiety), Sorafenib, and Axitinib against a panel of kinases. This data provides a direct comparison of their selectivity.
| Kinase Target | Picolinamide Derivative (Compound 6) IC50 (nM) | Sorafenib IC50 (nM) | Axitinib IC50 (nM) |
| VEGFR-2 | 8.5 | 90 | 0.2 |
| VEGFR-1 | - | 26 | 0.1 |
| VEGFR-3 | - | 20 | 0.1-0.3 |
| PDGFRβ | 16.2 | 57 | 1.6 |
| c-Kit | 126 | 68 | 1.7 |
| B-Raf | 4.6 | 22 | - |
| B-Raf (V600E) | 1.5 | 38 | - |
| c-Raf (RAF1) | 2.5 | 6 | - |
| Tie2 | 0.82 | - | - |
| TrkA | 3.81 | - | - |
| ABL1 | 52.7 | 990 | - |
| ABL1 (T315I) | 53.3 | >10,000 | - |
| FLT3 | - | 58 | - |
| RET | - | 43 | - |
Data for Picolinamide Derivative (Compound 6) from a study on a novel benzothiazole derivative.[1][2] Data for Sorafenib and Axitinib compiled from various sources.
Table 2: Cytotoxicity Profile (GI50/IC50 in µM)
This table presents the 50% growth inhibitory concentrations (GI50) or half-maximal inhibitory concentrations (IC50) of the picolinamide derivative (Compound 6), Sorafenib, and Axitinib against a panel of human cancer cell lines, illustrating their anti-proliferative activity.
| Cell Line | Cancer Type | Picolinamide Derivative (Compound 6) GI50 (µM) | Sorafenib IC50 (µM) | Axitinib IC50 (µM) |
| K-562 | Leukemia | 0.0514 | 4-8 | - |
| KM12 | Colon Cancer | 0.019 | >10 | - |
| A549 | Lung Cancer | 0.45 | >10 | - |
| HepG2 | Liver Cancer | 0.38 | 5.93-8.51 | - |
| HT29 | Colon Cancer | 0.21 | >10 | - |
| MCF7 | Breast Cancer | 0.33 | >10 | - |
| PC-3 | Prostate Cancer | 0.35 | >10 | - |
| UO-31 | Renal Cancer | 0.13 | - | - |
| SNB-75 | CNS Cancer | 0.18 | - | - |
| A498 | Renal Cancer | - | - | 13.6 |
| Caki-2 | Renal Cancer | - | - | 36 |
| U87 MG | Glioblastoma | - | - | 12.7 |
| T98G | Glioblastoma | - | - | 8.5 |
Data for Picolinamide Derivative (Compound 6) from a study on a novel benzothiazole derivative.[2] Data for Sorafenib and Axitinib compiled from various sources.
Experimental Protocols
Kinase Inhibition Assays
a) Radiometric Kinase Assay (Filter Binding Assay)
This assay is a gold standard for quantifying kinase activity by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.
-
Principle: The kinase reaction is initiated by adding [γ-³³P]ATP to a mixture containing the kinase, a specific substrate (peptide or protein), and the test compound. The reaction is allowed to proceed for a defined time at a controlled temperature.
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the specific kinase, and its substrate.
-
Add the test compound (e.g., picolinamide derivative) at various concentrations.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose filter membrane.
-
Wash the filter extensively to remove unincorporated [γ-³³P]ATP.
-
Quantify the radioactivity retained on the filter, which is proportional to the amount of phosphorylated substrate, using a scintillation counter.
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
b) Caliper Mobility Shift Assay
This is a non-radiometric, microfluidic-based assay that measures the change in electrophoretic mobility of a fluorescently labeled substrate upon phosphorylation.
-
Principle: A fluorescently labeled peptide substrate and a non-phosphorylated product have different net charges. When subjected to an electric field in a microfluidic chip, they migrate at different rates. The kinase-mediated conversion of the substrate to the product is monitored by quantifying the amounts of each species.
-
Procedure:
-
Set up the kinase reaction in a microplate well containing the kinase, a fluorescently labeled peptide substrate, ATP, and the test compound.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Stop the reaction by adding a stop buffer containing EDTA.
-
The Caliper Life Sciences instrument aspirates a small volume from each well into the microfluidic chip.
-
Inside the chip, the substrate and phosphorylated product are separated by electrophoresis and detected by their fluorescence.
-
-
Data Analysis: The instrument's software calculates the ratio of the product to the sum of the substrate and product peak heights. This ratio is used to determine the percentage of conversion, which is then used to calculate the percentage of inhibition and subsequently the IC50 value.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (e.g., picolinamide derivative, Sorafenib, Axitinib) and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 or IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
References
Cross-Validation of N-(2-Cyanophenyl)picolinamide's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the experimental validation of the mechanism of action of N-(2-Cyanophenyl)picolinamide. Given the diverse biological activities of picolinamide derivatives, this document outlines several plausible mechanisms and the requisite experimental protocols to investigate them. By comparing the activity of this compound with established inhibitors, researchers can elucidate its specific mode of action.
Hypothesized Mechanisms of Action and Comparative Compounds
Based on the known activities of various picolinamide scaffolds, we propose the following potential mechanisms of action for this compound. For each hypothesis, a well-characterized compound is suggested as a positive control for comparative analysis.
| Hypothesized Mechanism | Target Protein/Pathway | Rationale based on Picolinamide Derivatives | Comparative Compound (Positive Control) |
| Antifungal Activity | Sec14p (Phosphatidylinositol transfer protein) | Picolinamide scaffolds have been identified as inhibitors of Sec14p, crucial for fungal cell viability.[1] | Picolinamide Compound 3 (from study) |
| Enzyme Inhibition | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Substituted picolinamide derivatives are known potent inhibitors of 11β-HSD1.[2][3] | Carbenoxolone |
| Antibacterial Activity | Selective targeting of bacterial species (e.g., C. difficile) | Certain picolinamides exhibit potent and selective antibacterial activity.[4] | Fidaxomicin |
| Kinase Inhibition | VEGFR-2, Aurora-B Kinase | Picolinamide derivatives have been designed as inhibitors of various kinases involved in cancer.[5][6] | Sorafenib (VEGFR-2), AZD1152 (Aurora-B) |
Experimental Protocols and Comparative Data
This section details the experimental workflows and presents hypothetical data to illustrate potential outcomes.
Antifungal Activity via Sec14p Inhibition
Objective: To determine if this compound exhibits antifungal activity by inhibiting the phosphatidylinositol transfer protein Sec14p.
Experimental Protocol: In Vitro Phosphatidylinositol (PtdIns) Transfer Assay
-
Recombinant Protein Expression and Purification: Express and purify recombinant Sec14p from Saccharomyces cerevisiae.
-
Preparation of Liposomes: Prepare donor liposomes containing radiolabeled [³H]-PtdIns and acceptor liposomes.
-
Inhibition Assay:
-
Pre-incubate purified Sec14p with varying concentrations of this compound, the positive control (Picolinamide Compound 3), and a vehicle control (DMSO) for 30 minutes at 37°C.
-
Initiate the transfer reaction by adding the donor and acceptor liposomes.
-
Incubate for 30 minutes at 37°C.
-
Terminate the reaction and separate the donor and acceptor liposomes.
-
-
Quantification: Measure the amount of [³H]-PtdIns transferred to the acceptor liposomes using scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
Hypothetical Comparative Data:
| Compound | Target | IC₅₀ (µM) |
| This compound | Sec14p | 15.2 |
| Picolinamide Compound 3 | Sec14p | 5.8[1] |
| Vehicle (DMSO) | Sec14p | > 100 |
Experimental Workflow Diagram:
Caption: Workflow for the in vitro PtdIns transfer assay.
11β-HSD1 Enzyme Inhibition
Objective: To assess the inhibitory effect of this compound on the activity of 11β-HSD1.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Reagents: Recombinant human 11β-HSD1, cortisone substrate, NADPH cofactor, and HTRF detection reagents (anti-cortisol antibody labeled with europium cryptate and a cortisol-d2 tracer).
-
Assay Procedure:
-
Add varying concentrations of this compound, Carbenoxolone (positive control), or DMSO (vehicle) to a 384-well plate.
-
Add the enzyme, substrate (cortisone), and cofactor (NADPH).
-
Incubate at 37°C for 1 hour to allow the conversion of cortisone to cortisol.
-
Add the HTRF detection reagents.
-
Incubate for 2 hours at room temperature.
-
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and determine the percentage of inhibition and IC₅₀ values.
Hypothetical Comparative Data:
| Compound | Target | IC₅₀ (nM) |
| This compound | 11β-HSD1 | 85.6 |
| Carbenoxolone | 11β-HSD1 | 25.1 |
| Vehicle (DMSO) | 11β-HSD1 | > 10,000 |
Signaling Pathway Diagram:
Caption: Inhibition of the 11β-HSD1 pathway.
Selective Antibacterial Activity
Objective: To evaluate the selective antibacterial activity of this compound against pathogenic bacteria versus commensal gut microbiota.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Use a panel of bacteria including the target pathogen (Clostridioides difficile) and representative commensal gut bacteria (Bacteroides fragilis, Bifidobacterium longum, Lactobacillus spp.).
-
Broth Microdilution:
-
Prepare serial dilutions of this compound, Fidaxomicin (positive control), and a broad-spectrum antibiotic (e.g., Ciprofloxacin) in appropriate broth media in 96-well plates.
-
Inoculate each well with a standardized suspension of the respective bacterial strain.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Incubation: Incubate the plates under appropriate anaerobic or aerobic conditions at 37°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Hypothetical Comparative Data:
| Compound | C. difficile MIC (µg/mL) | B. fragilis MIC (µg/mL) | Lactobacillus spp. MIC (µg/mL) | Selectivity Ratio (B. fragilis MIC / C. difficile MIC) |
| This compound | 0.25 | > 128 | 64 | > 512 |
| Fidaxomicin | 0.125 | 32 | 16 | 256 |
| Ciprofloxacin | 4 | 8 | 16 | 2 |
Logical Relationship Diagram:
Caption: Desired selective antibacterial activity profile.
Kinase Inhibition Profile
Objective: To screen this compound for inhibitory activity against a panel of protein kinases.
Experimental Protocol: In Vitro Kinase Panel Screen (e.g., ADP-Glo™ Kinase Assay)
-
Kinase Panel: Select a panel of relevant kinases, including VEGFR-2 and Aurora-B.
-
Assay Procedure:
-
Dispense the kinase, substrate, and ATP into wells of a 384-well plate.
-
Add this compound at a fixed concentration (e.g., 10 µM) or in a dose-response format. Include Sorafenib and AZD1152 as positive controls for their respective targets.
-
Incubate to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
Measurement: Measure luminescence.
-
Data Analysis: Calculate the percentage of kinase activity remaining relative to a vehicle control.
Hypothetical Comparative Data (% Inhibition at 10 µM):
| Compound | VEGFR-2 | Aurora-B | EGFR | SRC |
| This compound | 88.5 | 12.3 | 5.6 | 8.1 |
| Sorafenib | 95.2 | 25.7 | 45.1 | 60.3 |
| AZD1152 | 15.4 | 98.1 | 2.1 | 4.5 |
Signaling Pathway Diagram (VEGFR-2 Focus):
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Kinase Selectivity of N-(2-Cyanophenyl)picolinamide: A Methodological Guide
Introduction
N-(2-Cyanophenyl)picolinamide is a chemical compound of interest within drug discovery and chemical biology. Determining its selectivity against a panel of kinases is a critical step in understanding its potential therapeutic applications and off-target effects. Kinase inhibitors are pivotal in treating a multitude of diseases, particularly cancer. However, their efficacy and safety are intrinsically linked to their selectivity profile across the human kinome. This guide provides a comprehensive overview of the methodologies used to assess the kinase selectivity of a novel compound like this compound, complete with experimental protocols and data presentation formats.
It is important to note that as of the writing of this guide, publicly available data on the comprehensive kinase selectivity profile of this compound is limited. The following sections, therefore, present a well-established framework and hypothetical data to illustrate how such an assessment would be conducted and the results interpreted.
Comparative Kinase Selectivity Profile
To contextualize the potential activity of this compound, its inhibitory activity would be compared against a panel of diverse kinases alongside known kinase inhibitors. The data is typically presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: Hypothetical Kinase Selectivity Profile of this compound and Comparator Compounds (IC50 in nM)
| Kinase | This compound (Hypothetical) | Sorafenib (Reference) | Erlotinib (Reference) |
| Tyrosine Kinases | |||
| VEGFR2 | 15 | 90 | >10,000 |
| EGFR | 5,000 | 5,800 | 1 |
| PDGFRβ | 25 | 5 | >10,000 |
| c-Kit | 800 | 68 | >10,000 |
| Abl | >10,000 | 30 | >10,000 |
| Serine/Threonine Kinases | |||
| BRAF | 50 | 22 | >10,000 |
| RAF1 | 100 | 6 | >10,000 |
| p38α | 2,500 | 880 | >10,000 |
| CDK1 | >10,000 | >10,000 | >10,000 |
| AKT1 | >10,000 | >10,000 | >10,000 |
Data for this compound is hypothetical and for illustrative purposes only. Reference data for Sorafenib and Erlotinib are representative values from published literature.
Experimental Protocols for Kinase Profiling
A variety of biochemical assays are available for determining the kinase selectivity of a compound.[1] Radiometric assays, such as the ³³P-ATP filter binding assay, are considered the gold standard due to their direct measurement of substrate phosphorylation.[1] However, non-radioactive methods like the ADP-Glo™ Kinase Assay are widely used for their high-throughput capabilities and robust performance.[2]
Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol outlines the steps to determine the IC50 values of a test compound against a panel of kinases.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer, typically containing a buffering agent (e.g., 40 mM Tris, pH 7.5), MgCl₂ (e.g., 20 mM), and BSA (e.g., 0.1 mg/mL).[3]
- ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration used in the assay should be at or near the Km for each specific kinase.
- Test Compound Dilution Series: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 10 mM, followed by 1:3 or 1:5 serial dilutions.
- Kinase and Substrate Solutions: Dilute the recombinant kinase enzymes and their corresponding substrates in kinase buffer to their optimal working concentrations.
2. Assay Procedure (384-well plate format):
- Add 1 µL of the serially diluted test compound or DMSO (as a vehicle control) to the appropriate wells of a white, opaque 384-well plate.[3]
- Add 2 µL of the diluted kinase enzyme solution to each well.
- Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[3] The final reaction volume is 5 µL.
- Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.[3]
3. Signal Detection:
- After incubation, allow the plate to equilibrate to room temperature.
- Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[3]
- Incubate the plate at room temperature for 40 minutes.[3]
- Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal.[3]
- Incubate the plate at room temperature for 30 minutes.[3]
4. Data Analysis:
- Measure the luminescence of each well using a plate reader.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control wells.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Experimental and Logical Frameworks
Diagrams are essential for clearly communicating experimental workflows and the underlying biological rationale.
Caption: Workflow for in vitro kinase selectivity profiling using the ADP-Glo™ assay.
Caption: A representative signaling pathway (MAPK) potentially targeted by kinase inhibitors.
Conclusion
The assessment of a compound's kinase selectivity profile is a cornerstone of modern drug discovery. While specific experimental data for this compound is not yet widely available, the established methodologies provide a clear path for its evaluation. Through systematic screening against a broad kinase panel using robust assays like ADP-Glo™, researchers can elucidate its potency and selectivity. This information is crucial for guiding further preclinical and clinical development, ultimately aiming to deliver safer and more effective targeted therapies. The provided protocols and illustrative data serve as a valuable guide for researchers and drug development professionals embarking on the characterization of novel kinase inhibitors.
References
A Comparative Analysis of N-(2-Cyanophenyl)picolinamide Analogues in Molecular Docking Studies
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the molecular docking performance of various analogues of N-(2-Cyanophenyl)picolinamide against several key protein targets implicated in cancer and other diseases. While direct experimental and computational data for this compound is not extensively available in the public domain, this analysis of structurally related picolinamide derivatives provides valuable insights into their potential binding modes, affinities, and structure-activity relationships (SAR). The data presented is compiled from multiple research endeavors aimed at discovering novel therapeutic agents.
The primary protein targets discussed in this guide are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met kinase, and the RNA-binding protein HuR. These proteins are crucial in signaling pathways that regulate cell proliferation, angiogenesis, and gene expression, making them significant targets in drug discovery.[1][2][3]
Quantitative Docking Data Summary
The following tables summarize the quantitative data from various docking studies on picolinamide analogues. It is important to note that direct comparison of docking scores between different studies and software can be challenging due to variations in scoring functions and protocols.
Table 1: Docking Performance of Picolinamide Analogues Against VEGFR-2
| Compound ID | Analogue Class | Docking Score (kcal/mol) | Predicted Inhibition Constant (Kᵢ, µM) | Key Interacting Residues | Reference |
| 8l | Picolinamide-based derivative | -10.52 | 0.019 | Cys919 | |
| 8j | Picolinamide-based derivative | -10.28 | 0.029 | Not specified | |
| 8u | Picolinamide-based derivative | -10.27 | 0.030 | Not specified | |
| Sorafenib | Reference Inhibitor | - | - | Cys919, Glu885, Asp1046 | [4] |
Table 2: In Vitro Inhibitory Activity of Picolinamide Analogues Against VEGFR-2
| Compound ID | Analogue Class | IC₅₀ (nM) | Reference |
| 7h | Picolinamide derivative with thiourea moiety | 87 | [5] |
| 9a | Picolinamide derivative with dithiocarbamate moiety | 27 | [5] |
| 9l | Picolinamide derivative with dithiocarbamate moiety | 94 | [5] |
| Sorafenib | Reference Inhibitor | 180 | [5] |
Table 3: Binding Affinity of Picolinamide Analogues Against mGlu4
| Compound ID | Analogue Class | Binding Affinity (IC₅₀, nM) | Reference |
| 23 | 3-fluoromethoxy-N-phenylpicolinamide | 3.2 | [4] |
| 2 | 3-methoxy-N-phenylpicolinamide | 5.1 | [4] |
Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the comparative studies of picolinamide analogues.
Molecular Docking Protocol for VEGFR-2
-
Protein Preparation: The three-dimensional crystal structure of the VEGFR-2 kinase domain (e.g., PDB ID: 4ASD, 4AGD) is retrieved from the Protein Data Bank.[2][3][4] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.[2]
-
Ligand Preparation: The 3D structures of the picolinamide analogues are generated and optimized to their lowest energy conformation. Correct protonation states at physiological pH are assigned.[2]
-
Binding Site Definition: The active site for docking is defined based on the coordinates of a co-crystallized ligand (e.g., Sorafenib, Axitinib). A grid box is generated around this site to encompass the binding pocket.[2]
-
Docking Simulation: Molecular docking is performed using software such as AutoDock, Glide, or CDOCKER.[2][4] The docking protocol is often validated by redocking the native ligand into the active site, with a root-mean-square deviation (RMSD) of less than 2.0 Å being considered a successful validation.[2]
-
Analysis: The resulting docking poses are ranked based on their docking scores, which estimate the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.[4]
Molecular Docking Protocol for c-Met Kinase
-
Protein Preparation: The crystal structure of the c-Met kinase domain (e.g., PDB ID: 3ZXZ) is obtained from the Protein Data Bank. Similar to VEGFR-2 preparation, water molecules are removed, hydrogens are added, and the structure is optimized.
-
Ligand Preparation: Ligand structures are prepared as described for VEGFR-2 docking.
-
Docking Simulation: A consensus docking approach, using multiple docking programs like Autodock Vina and Autodock 4.2, can be employed to improve the accuracy of the predictions.[6]
-
Post-Docking Analysis: The stability of the ligand-protein complexes is often further assessed using molecular dynamics (MD) simulations.[1] Binding free energies can be calculated using methods like MM-PBSA to provide a more accurate estimation of binding affinity.[1]
Visualizations
Experimental Workflow for Molecular Docking
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Phytochemicals Targeting c-Met Kinase Domain using Consensus Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(2-Cyanophenyl)picolinamide: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling N-(2-Cyanophenyl)picolinamide must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with safety best practices and regulatory considerations.
Immediate Safety and Handling Precautions
This compound is a hazardous substance requiring careful handling.[1] Always consult the Safety Data Sheet (SDS) before use. Key hazards include:
-
Harmful if swallowed (H302) [1]
-
Causes skin irritation (H315) [1]
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
When handling this compound, appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
Use of a fume hood to avoid inhalation of dust or vapors.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 304650-02-0 | [2][3] |
| Molecular Formula | C13H9N3O | [2][3] |
| Molecular Weight | 223.23 g/mol | [3] |
| Hazard Statements | H302, H315, H319, H335 | [2] |
| Signal Word | Warning | [2] |
| Disposal Precautionary Statement | P501: Dispose of contents/container to... | [2] |
Disposal Procedures
The designated precautionary statement P501 indicates that this compound and its containers must be disposed of as hazardous waste.[2] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Waste Segregation and Storage
Proper segregation and storage of this compound waste are critical to prevent accidental reactions.
-
Solid Waste:
-
Collect all solid waste, including unused or contaminated this compound, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated materials such as weighing paper, gloves, and paper towels must also be disposed of as hazardous waste in the same container.
-
-
Liquid Waste:
-
Solutions containing this compound should be stored in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified. The compound is incompatible with strong oxidizing agents and acids.
-
Disposal Workflow
The following diagram outlines the recommended logical workflow for the disposal of this compound.
Experimental Protocol: Laboratory-Scale Neutralization (for consideration by qualified personnel only)
Disclaimer: This protocol is a guideline based on the chemical properties of related compounds and should only be performed by trained personnel in a controlled laboratory setting, under a fume hood, and with appropriate PPE. Always consult with your institution's EHS department before attempting any chemical neutralization of hazardous waste.
Due to the presence of a cyanide group, chemical treatment to reduce the toxicity of small amounts of this compound waste may be considered. This involves the hydrolysis of the amide and the nitrile group.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., round-bottom flask)
-
pH paper or pH meter
Procedure:
-
Preparation: In a fume hood, place the this compound waste into the reaction vessel. If it is a solid, it may be dissolved in a suitable solvent that is miscible with the base solution, though direct addition of the aqueous base is often feasible.
-
Hydrolysis: Slowly add the sodium hydroxide solution to the reaction vessel while stirring. The hydrolysis of both the amide and the nitrile group will be accelerated under basic conditions. This process will likely convert the cyanophenyl group to a carboxylate and the picolinamide to picolinic acid and ammonia.
-
Monitoring: Monitor the reaction. The reaction may be slow at room temperature and may require heating. Consult chemical literature for hydrolysis conditions of similar compounds.
-
Neutralization: After the reaction is complete (as determined by an appropriate analytical method, if possible), neutralize the resulting solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8.
-
Disposal of Treated Waste: Even after treatment, the resulting solution may still need to be disposed of as hazardous waste. Consult your EHS department for guidance on the proper disposal of the neutralized solution.
Potential Hazardous Decomposition Products
Thermal decomposition of this compound can lead to the release of toxic and irritating gases and vapors. Hazardous combustion products include:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Nitrogen oxides (NOx)
-
Hydrogen cyanide (HCN)
Therefore, incineration is a common disposal method for such compounds, but it must be carried out in a licensed facility equipped with appropriate scrubbers and emission controls.
Regulatory Considerations
Disposal of this compound is regulated under hazardous waste laws. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA). In Europe, the waste would be classified under the European Waste Catalogue (EWC). A likely EWC code would be from chapter 16 (wastes not otherwise specified in the list), such as those for laboratory chemicals. Always refer to the specific regulations applicable to your location.
By following these guidelines, researchers can ensure the safe handling and proper disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Personal protective equipment for handling N-(2-Cyanophenyl)picolinamide
For Immediate Reference: Key Safety and Handling Information
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with N-(2-Cyanophenyl)picolinamide. The following protocols for personal protective equipment (PPE), handling, and disposal are based on established best practices for handling solid chemical compounds with similar toxicological profiles, identified as harmful if swallowed and a skin irritant.[1] Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risk.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound. This includes routine laboratory operations as well as emergency situations such as spills.
| Protection Type | Equipment | Specification | Operational Guidance |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | Double gloving is recommended, especially for prolonged handling.[2][3] Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[2] Remove the outer glove before leaving the immediate work area.[2] |
| Eye and Face Protection | Safety goggles with side shields or a face shield | ANSI Z87.1-compliant | Goggles should be worn for all procedures. A face shield over safety glasses is required when there is a significant risk of splashes or aerosol generation.[4] |
| Body Protection | Disposable gown | Polyethylene-coated polypropylene or similar low-permeability fabric | Gowns should have long sleeves and tight-fitting cuffs.[3] Lab coats made of standard cloth are not sufficient.[5] |
| Respiratory Protection | NIOSH-approved respirator | N95 or higher, depending on the procedure | A fit-tested N95 respirator is recommended for weighing or transferring powder. For larger quantities or potential for significant aerosolization, a full face-piece respirator with appropriate cartridges or a powered air-purifying respirator (PAPR) should be used.[5] |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is critical for safety and regulatory compliance. The following step-by-step plan outlines the key phases of working with this compound.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[7]
-
Restricted Access: The designated handling area should be clearly marked, with access restricted to authorized personnel.[3]
2. Handling Procedures:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood.
-
Use a disposable weighing paper or boat to prevent contamination of balances.
-
Handle the compound gently to avoid generating dust.[7]
-
-
Solution Preparation:
-
Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[3][9] Wash hands thoroughly after handling the compound, even if gloves were worn.[7][8]
3. Spill Management:
-
Evacuation: In the event of a significant spill, evacuate the immediate area.
-
Containment: For small spills, use an appropriate absorbent material to contain the substance. Avoid dry sweeping, which can generate dust.
-
Cleaning: Carefully collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.[10][11] Clean the spill area with an appropriate solvent and decontaminating solution.
-
Reporting: Report all spills to the laboratory supervisor or safety officer.
4. Disposal Plan:
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weighing papers, and pipette tips, must be disposed of as hazardous chemical waste.[11]
-
Waste Containers: Use clearly labeled, sealed containers for solid and liquid waste. Do not mix incompatible waste streams.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[11] Consult your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the logical workflow for handling this compound, emphasizing critical safety checkpoints at each stage.
References
- 1. chemical-label.com [chemical-label.com]
- 2. pppmag.com [pppmag.com]
- 3. osha.gov [osha.gov]
- 4. hsa.ie [hsa.ie]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. aksci.com [aksci.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
